BRD7116
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O4S/c1-25(2)21(26(25,3)4)23(31)29-17-9-13-19(14-10-17)35(33,34)20-15-11-18(12-16-20)30-24(32)22-27(5,6)28(22,7)8/h9-16,21-22H,1-8H3,(H,29,31)(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXFWAHRAMUDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4C(C4(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BRD7116: A Dual-Mechanism Inhibitor of Leukemia Stem Cells
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD7116 is a novel bis-aryl sulfone compound identified through a niche-based screening approach that selectively targets leukemia stem cells (LSCs), the cells thought to be responsible for the initiation and relapse of acute myeloid leukemia (AML).[1] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its dual cell-autonomous and cell-non-autonomous effects, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.
Core Mechanism of Action
This compound exhibits a unique dual mechanism of action, targeting leukemia stem cells both directly and indirectly through its effects on the surrounding stromal microenvironment.[1] This multifaceted approach contributes to its potent and selective anti-LSC activity.
Cell-Non-Autonomous Mechanism: Targeting the Stromal Niche
A primary mechanism of this compound is its ability to modulate the bone marrow stromal cells, rendering them less supportive of LSC survival and proliferation.[1] Pre-treatment of stromal cells with this compound, followed by removal of the compound and co-culture with LSCs, results in a significant reduction in LSC viability.[1] This demonstrates that this compound alters the stromal cells in a way that they no longer effectively nurture the leukemia stem cells. The precise molecular changes induced in the stromal cells by this compound remain an area for further investigation.[1]
Cell-Autonomous Mechanism: Induction of Myeloid Differentiation
In addition to its effects on the microenvironment, this compound also acts directly on leukemia stem cells.[1] Treatment of LSCs with this compound induces transcriptional changes that are consistent with myeloid differentiation.[1] This was determined through Gene Set Enrichment Analysis (GSEA), which showed an enrichment for a gene signature associated with the differentiation of AML cells following treatment with all-trans retinoic acid (ATRA).[1] By promoting differentiation, this compound forces the LSCs to mature, thereby diminishing their self-renewal capacity and tumorigenic potential. The direct molecular target of this compound within the LSCs that triggers this differentiation program has not yet been fully elucidated.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary research on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Assay Condition | Parameter | Value | Reference |
| Leukemia Stem Cells (LSCe) | Co-culture with primary BMSC stroma | EC50 | 200 nM | [1] |
| Normal Hematopoietic Stem and Progenitor Cells (HSPCs) | Co-culture with primary BMSC stroma | Activity | Limited | [1] |
| AML Cell Lines | Monoculture | Inhibition at 20 µM | ~50% | [1] |
Table 2: Effects of Stromal Pre-treatment with this compound on Co-cultured Hematopoietic Cells
| Treatment of Stromal Cells | LSCe Cells (% of total hematopoietic cells) | HSPCs (% of total hematopoietic cells) | Reference |
| DMSO (control) | High | High | [1] |
| This compound | Significantly Reduced | Not Significantly Affected | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments that defined the mechanism of action of this compound.
Leukemia-Stroma Co-culture Screening
This assay was designed to identify compounds that selectively inhibit LSCs in a physiologically relevant microenvironment.
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Cell Plating: Primary bone marrow-derived stromal cells (BMSCs) or OP9 stromal cells are plated in 384-well plates to form a monolayer.
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Leukemia Cell Addition: DsRed-expressing leukemia stem cells (LSCe) are added to the stromal cell monolayer.
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Compound Treatment: A library of small molecules, including this compound, is added to the co-cultures at various concentrations.
-
Incubation: The plates are incubated for a period of 6 days to allow for the formation of cobblestone areas, a hallmark of hematopoietic stem cell activity.
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Imaging and Analysis: The plates are imaged using high-content microscopy. The area of DsRed fluorescence (representing LSCe cobblestones) is quantified to determine the effect of each compound.
Stromal Pre-treatment Assay
This experiment was crucial in identifying the cell-non-autonomous effects of this compound.
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Stromal Cell Treatment: OP9 stromal cells are plated in 384-well plates and treated with this compound at various concentrations for 3 days.
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Compound Washout: The wells are washed twice with PBS to remove any residual this compound.
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LSCe Plating: LSCe cells are then added to the pre-treated and washed stromal cell monolayer.
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Incubation and Analysis: The co-cultures are incubated for 6 days, after which the LSCe cobblestone area is quantified by imaging to assess the sustained effect of the compound on the stroma.
Gene Expression Profiling and Gene Set Enrichment Analysis (GSEA)
This protocol was used to determine the cell-autonomous effects of this compound on LSCs.
-
LSC Treatment: LSCe cells are treated in suspension with 5 µM this compound or DMSO (as a control) for 6 hours.
-
RNA Extraction: Total RNA is isolated from the treated LSCe cells.
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Gene Expression Analysis: Gene expression profiling is performed using a suitable platform (e.g., microarray or RNA-sequencing).
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GSEA: The resulting gene expression data is analyzed using Gene Set Enrichment Analysis to identify statistically significant, concordant differences in the expression of pre-defined gene sets between the this compound-treated and control groups. Specifically, the analysis focused on gene sets associated with myeloid differentiation.[1]
Visualizations
Signaling Pathways and Experimental Workflows
References
The Discovery and Development of BRD7116: A Niche-Based Approach to Targeting Leukemia Stem Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The persistence of leukemia stem cells (LSCs) within the protective bone marrow microenvironment is a significant contributor to therapeutic resistance and relapse in acute myeloid leukemia (AML). Traditional drug discovery models often fail to recapitulate this complex interplay, overlooking compounds whose efficacy is dependent on the tumor niche. BRD7116, a novel bis-aryl sulfone, emerged from an innovative, physiologically relevant screening platform designed to identify agents that selectively target LSCs within a simulated bone marrow environment. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, presenting detailed experimental protocols and quantitative data to inform future research and development in anti-leukemic therapies.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid cells. A subpopulation of these cells, known as leukemia stem cells (LSCs), possesses self-renewal capabilities and is believed to be responsible for disease initiation and propagation. LSCs often reside in a quiescent state within the bone marrow niche, rendering them less susceptible to conventional chemotherapies that target rapidly dividing cells. This highlights the critical need for novel therapeutic strategies that can effectively eradicate the LSC population.
The discovery of this compound was the result of a paradigm shift in high-throughput screening, moving away from traditional assays on isolated cancer cell lines towards a more holistic, niche-based approach. By co-culturing primary LSC-enriched cells with bone marrow stromal cells, the screen was able to identify compounds that not only act directly on leukemia cells but also those that modulate the supportive microenvironment. This compound was identified as a lead compound from a screen of 14,718 small molecules due to its selective inhibition of leukemic cobblestone area formation, a key phenotype associated with stem cell function, while sparing normal hematopoietic stem and progenitor cells (HSPCs).[1]
This guide will detail the discovery and initial development of this compound, focusing on its dual mechanism of action, the experimental methodologies employed in its characterization, and the quantitative data supporting its potential as a selective anti-LSC agent.
Discovery and Screening Cascade
This compound was identified through a multi-stage screening process designed to pinpoint compounds with selective activity against LSCs in a co-culture system that mimics the bone marrow niche.
Primary High-Throughput Screen
The primary screen utilized a co-culture of primary murine LSC-enriched (LSCe) cells with bone marrow-derived stromal cells. A key innovation was the use of a machine-learning algorithm to quantify the formation of Cobblestone Area-Forming Cells (CAFCs), a morphological hallmark of hematopoietic stem and progenitor cell activity.
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References
BRD7116: A Selective Inhibitor of Leukemia Stem Cells - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key challenge in treating AML is the persistence of Leukemia Stem Cells (LSCs), a subpopulation of self-renewing cancer cells that are often resistant to conventional chemotherapy and are believed to be a primary driver of relapse. The development of therapies that selectively target LSCs while sparing healthy hematopoietic stem and progenitor cells (HSPCs) is a critical goal in leukemia research. BRD7116 has emerged as a promising small molecule inhibitor that demonstrates selectivity for LSCs. This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and mechanisms of action associated with this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, highlighting its potency and selectivity.
| Parameter | Cell Type | Condition | Value | Reference |
| EC50 | LSC-enriched (LSCe) cells | Co-culture with stromal cells | 200 nM | [1][2][3] |
| Inhibition | AML cell lines | Monoculture | ~50% at 20 µM | [1] |
| Activity | Normal HSPCs | Co-culture with stromal cells | Limited activity | [1] |
| Selectivity | LSCs vs. Normal HSPCs | Co-culture | >100-fold | [3] |
Table 1: In Vitro Potency and Selectivity of this compound
| Experiment | Cell Type | Treatment | Observation | Reference |
| Stromal Pre-treatment | OP9 stromal cells | This compound for 3 days, then washed | Partial inhibition of leukemic Cobblestone Area-Forming Cell (CAFC) formation | [1] |
| Gene Expression Profiling | LSCe cells | 5 µM this compound for 6 hours | Induction of transcriptional changes consistent with myeloid differentiation | [1] |
Table 2: Mechanistic Insights from In Vitro Studies of this compound
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting leukemia stem cells through both cell-autonomous and cell-non-autonomous pathways.
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Cell-Non-Autonomous Activity: this compound acts on the bone marrow stromal cells, which form a protective niche for LSCs.[1] Pre-treatment of stromal cells with this compound, followed by their removal before the addition of LSCe cells, results in a significant inhibition of LSC maintenance and cobblestone formation.[1] This suggests that this compound modifies the stromal microenvironment, rendering it less supportive of LSC survival and proliferation. The precise molecular changes in the stromal cells induced by this compound are an area of ongoing investigation.
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Cell-Autonomous Activity: Direct exposure of LSCe cells to this compound induces a transcriptional program consistent with myeloid differentiation.[1] This effect was identified through Gene Set Enrichment Analysis (GSEA), which showed an enrichment for genes associated with the differentiation of AML cells.[1] By forcing the LSCs to differentiate, this compound effectively diminishes the self-renewing LSC pool. The direct molecular target of this compound within the LSC that initiates this differentiation cascade is yet to be fully elucidated.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Leukemia-Stroma Co-culture and Cobblestone Area-Forming Cell (CAFC) Assay
This assay is crucial for assessing the stem-like function of LSCs and the effect of compounds in a niche-like environment.
a. Materials:
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LSC-enriched (LSCe) cells (e.g., from an MLL-AF9 mouse model of AML)
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Bone marrow stromal cells (e.g., OP9 cell line or primary bone marrow stromal cells)
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Culture medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS)
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Multi-well plates (e.g., 96-well or 384-well)
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This compound and DMSO (vehicle control)
b. Protocol:
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Stromal Cell Plating: Seed OP9 stromal cells in multi-well plates and culture until they form a confluent monolayer.
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Compound Treatment (for cell-non-autonomous studies):
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Treat the confluent stromal layer with varying concentrations of this compound or DMSO for 3 days.
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After 3 days, carefully wash the wells multiple times with fresh medium to remove any residual compound.
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LSCe Cell Plating: Add LSCe cells onto the pre-treated or untreated stromal cell monolayer.
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Co-culture: Co-culture the LSCe cells and stromal cells for 6 days.
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Imaging and Analysis:
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After 6 days, image the co-cultures using high-content microscopy.
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"Cobblestone areas," which are clusters of hematopoietic cells that have migrated beneath the stromal layer, are identified and quantified. This is a hallmark of hematopoietic stem and progenitor cell activity.
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Automated image analysis software can be used to quantify the formation of these cobblestone areas as a measure of LSC function.
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Gene Set Enrichment Analysis (GSEA)
This protocol is used to determine the transcriptional changes induced by this compound in LSCs.
a. Materials:
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LSCe cells
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This compound (5 µM) and DMSO
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Culture medium: IMDM with 10% FBS
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RNA extraction kit
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Next-generation sequencing (NGS) platform
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GSEA software
b. Protocol:
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Cell Treatment: Treat freshly isolated LSCe cells in suspension with 5 µM this compound or DMSO for 6 hours.
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RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
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Library Preparation and Sequencing: Prepare RNA sequencing libraries and perform sequencing on an NGS platform to obtain gene expression profiles.
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Data Analysis:
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Align sequencing reads to the reference genome and quantify gene expression levels.
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Perform differential gene expression analysis between the this compound-treated and DMSO-treated groups.
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Use the ranked list of differentially expressed genes to perform GSEA against a database of annotated gene sets (e.g., those related to myeloid differentiation).
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In Vivo Murine Leukemia Model
This model is used to assess the in vivo efficacy of compounds that target LSCs.
a. Materials:
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Recipient mice (e.g., sublethally or lethally irradiated C57BL/6 mice)
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LSCe cells
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Hank's Balanced Salt Solution (HBSS)
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Syringes and needles for tail vein injection
b. Protocol:
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Recipient Mouse Preparation: Irradiate recipient mice to ablate their native hematopoietic system. A sublethal dose (e.g., 1 x 5.5 Gy) or a lethal dose (e.g., 2 x 5.5 Gy) can be used depending on the experimental design.
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Cell Preparation: Resuspend LSCe cells in sterile HBSS.
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Transplantation: Inject the LSCe cell suspension into the tail vein of the irradiated recipient mice.
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Monitoring: Monitor the mice daily for signs of leukemia development, which can include weight loss, ruffled fur, and hind limb paralysis.
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Assessment of Leukemia Onset: Leukemia onset can be confirmed by analyzing peripheral blood smears for the presence of blast cells or by flow cytometry of peripheral blood or bone marrow.
Visualizations
Signaling and Experimental Workflows
Caption: Dual mechanism of action of this compound on leukemia stem cells.
Caption: Experimental workflow for the leukemia-stroma co-culture assay.
Caption: Workflow for Gene Set Enrichment Analysis of this compound-treated LSCs.
Conclusion and Future Directions
This compound represents a significant advancement in the quest for LSC-selective therapies. Its dual mechanism of action, targeting both the LSC directly and its protective microenvironment, offers a multi-pronged approach to overcoming the therapeutic resistance of AML. The preclinical data strongly support its potential as a lead compound for further development.
Future research should focus on:
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Target Deconvolution: Identifying the direct molecular target(s) of this compound in both LSCs and stromal cells will be crucial for understanding its precise mechanism of action and for developing more potent and specific analogs.
-
In Vivo Efficacy Studies: Comprehensive in vivo studies are needed to evaluate the therapeutic efficacy, pharmacokinetics, and pharmacodynamics of this compound in various preclinical models of AML.
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Combination Therapies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies or other targeted agents could lead to more effective treatment regimens for AML.
The continued investigation of this compound and similar LSC-targeting compounds holds great promise for improving outcomes for patients with acute myeloid leukemia.
References
The Cell-Autonomous Effects of BRD7116 on Acute Myeloid Leukemia (AML) Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the cell-autonomous effects of BRD7116, a bis-aryl sulfone compound, on Acute Myeloid Leukemia (AML) cells. This compound has been identified as an agent with anti-leukemia stem cell (LSC) activity. While it exhibits both cell-non-autonomous and cell-autonomous effects, this document focuses on its direct impact on AML cells. Summarized quantitative data, detailed experimental methodologies, and visual representations of the experimental workflow and proposed mechanism of action are presented to facilitate a deeper understanding for researchers and professionals in oncology and drug development.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A subpopulation of leukemia stem cells (LSCs) is thought to be responsible for disease relapse and resistance to conventional chemotherapy. Targeting LSCs is therefore a critical strategy in the development of novel AML therapies. This compound is a novel bis-aryl sulfone that has demonstrated selective activity against LSCs.[1] This guide details the direct, cell-autonomous effects of this compound on AML cells, focusing on its ability to induce myeloid differentiation.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the activity of this compound against AML and other hematopoietic cells.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Assay Type | Metric | Value | Reference |
| LSCe cells | Co-culture with stromal cells | EC50 | 200 nM | [1] |
| AML cell lines | Not specified | % Inhibition | ~50% at 20 µM | [1] |
| Normal HSPCs | Co-culture with stromal cells | Activity | Limited | [1] |
LSCe cells: Leukemia Stem Cell-enriched cells; HSPCs: Hematopoietic Stem and Progenitor Cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature describing the cell-autonomous effects of this compound. While the exact, detailed protocols from the original study are not publicly available, these representative protocols are based on standard practices for such assays.
AML Cell Culture
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Cell Lines: A panel of human AML cell lines (e.g., THP-1, NOMO-1, SKM-1, NB4, U937, OCI-AML3) are typically used.
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Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
-
Objective: To determine the effect of this compound on the viability of AML cell lines.
-
Procedure:
-
AML cells are seeded in 96-well plates at a density of 1 x 104 cells per well.
-
This compound is added at various concentrations (e.g., a serial dilution from 0.1 to 100 µM) in triplicate. A DMSO control is included.
-
Plates are incubated for 72 hours at 37°C and 5% CO2.
-
Cell viability is assessed using a commercial MTS or CellTiter-Glo® luminescent cell viability assay, following the manufacturer's instructions.
-
Absorbance or luminescence is measured using a plate reader.
-
Data is normalized to the DMSO control to calculate percent inhibition.
-
Gene Expression Profiling by RNA-Sequencing
-
Objective: To identify transcriptional changes in AML cells induced by this compound.
-
Procedure:
-
LSCe cells are treated with 5 µM this compound or DMSO (vehicle control) in suspension for 6 hours.[1]
-
Total RNA is extracted from the cells using an RNeasy Kit (Qiagen) according to the manufacturer's protocol. RNA quality and quantity are assessed using a Bioanalyzer.
-
A cDNA library is prepared from the extracted RNA.
-
The library is sequenced using a high-throughput sequencing platform.
-
Sequencing reads are aligned to the reference genome, and differential gene expression analysis is performed.
-
Gene Set Enrichment Analysis (GSEA)
-
Objective: To determine if the transcriptional changes induced by this compound are associated with specific biological pathways, such as myeloid differentiation.
-
Procedure:
-
The ranked list of differentially expressed genes from the RNA-sequencing data is used as input for GSEA software.
-
The analysis is performed against a curated database of gene sets, such as the Molecular Signatures Database (MSigDB).
-
Specifically, the gene set for "AML differentiation as defined by all-trans retinoic acid (ATRA) treatment of ATRA-sensitive human AML cells" is used for comparison.[1]
-
An enrichment score is calculated to determine if the genes associated with myeloid differentiation are significantly overrepresented in the this compound-treated cells.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for assessing the cell-autonomous effects of this compound on AML cells.
References
The Role of BRD7116 in Inducing Myeloid Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD7116, a novel bis-aryl sulfone compound, has emerged as a promising small molecule with selective activity against leukemia stem cells (LSCs). Identified through a niche-based screening approach, this compound has demonstrated the ability to inhibit LSC proliferation and induce myeloid differentiation. This technical guide provides an in-depth overview of the current understanding of this compound's effects on myeloid differentiation, including available quantitative data, detailed experimental protocols, and a discussion of the yet-to-be-determined mechanism of action. This document is intended to serve as a valuable resource for researchers in oncology and hematology, as well as professionals involved in the development of novel anti-cancer therapeutics.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A subpopulation of self-renewing leukemia stem cells (LSCs) is thought to be responsible for the initiation, maintenance, and relapse of AML. Targeting LSCs is therefore a critical strategy for the development of curative therapies.
This compound is a small molecule that has shown significant promise in selectively targeting LSCs. It was identified in a co-culture screen designed to identify compounds that inhibit LSC growth while sparing normal hematopoietic stem and progenitor cells (HSPCs)[1][2]. This compound exhibits both cell-non-autonomous and cell-autonomous effects on LSCs. The cell-non-autonomous activity involves the modulation of the bone marrow stroma, rendering it less supportive of LSC survival[2]. The cell-autonomous effect, which is the focus of this guide, involves the direct induction of myeloid differentiation in LSCs[1][2].
Quantitative Data
The efficacy of this compound has been quantified in co-culture experiments with LSC-enriched cells (LSCe) and bone marrow stromal cells. The following table summarizes the key quantitative data reported for this compound.
| Parameter | Cell Type | Condition | Value | Reference |
| EC50 | LSCe cells | Co-culture with primary bone marrow stromal cells | 200 nM | [2] |
| Activity against AML cell lines | Murine and human AML cell lines | Monoculture | ~50% inhibition at 20 µM | [2] |
| Activity against normal HSPCs | Normal hematopoietic stem and progenitor cells | Co-culture with primary bone marrow stromal cells | Limited activity | [2] |
Mechanism of Action and Signaling Pathways
The precise molecular mechanism by which this compound induces myeloid differentiation remains to be elucidated[1][2][3]. Gene expression profiling of LSCe cells treated with this compound revealed transcriptional changes consistent with myeloid differentiation, similar to those observed with all-trans retinoic acid (ATRA) treatment in ATRA-sensitive AML cells[1][2]. This suggests that this compound may activate key transcription factors or signaling pathways involved in the commitment of leukemia cells to a mature myeloid lineage.
While the direct target of this compound is unknown, a hypothetical signaling pathway for myeloid differentiation is presented below to provide context for potential mechanisms. It is important to note that the placement of this compound in this pathway is speculative and awaits experimental validation.
Experimental Protocols
The following is a detailed protocol for the gene expression profiling experiment that was conducted to assess the effect of this compound on LSCe cells[4].
Objective: To determine the transcriptional changes in LSCe cells upon treatment with this compound.
Materials:
-
LSC-enriched (LSCe) cells
-
This compound
-
DMSO (vehicle control)
-
IMDM (Iscove's Modified Dulbecco's Medium) with 10% FBS
-
RNA extraction kit
-
MouseRef-8 v2.0 Expression BeadChips (or equivalent microarray platform)
Procedure:
-
Cell Culture: Freshly isolated LSCe cells are cultured in suspension in IMDM supplemented with 10% Fetal Bovine Serum.
-
Treatment: LSCe cells are treated with either 5 µM this compound or an equivalent volume of DMSO (vehicle control) for 6 hours.
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a standard RNA extraction kit according to the manufacturer's instructions.
-
RNA Quality Control: The quality and quantity of the extracted RNA are assessed using a spectrophotometer and/or a bioanalyzer.
-
Microarray Hybridization: The extracted RNA is labeled and hybridized to MouseRef-8 v2.0 Expression BeadChips following the manufacturer's protocol.
-
Data Acquisition: The microarrays are scanned to acquire the raw gene expression data.
-
Data Analysis: The raw data is normalized, and differential gene expression between the this compound-treated and DMSO-treated samples is determined. Gene Set Enrichment Analysis (GSEA) is performed to identify enrichment of specific gene signatures, such as those related to myeloid differentiation.
Summary and Future Directions
This compound is a promising anti-leukemic compound that induces myeloid differentiation in LSCs. While its efficacy in preclinical models is encouraging, the precise molecular target and the downstream signaling pathways remain to be elucidated. Future research should focus on:
-
Target Identification: Identifying the direct molecular target(s) of this compound is crucial for understanding its mechanism of action and for the rational design of more potent derivatives.
-
Pathway Elucidation: Delineating the specific signaling cascades activated by this compound will provide a more complete picture of how it induces myeloid differentiation.
-
In Vivo Studies: Further in vivo studies are necessary to evaluate the therapeutic potential of this compound in various AML subtypes and to assess its safety and pharmacokinetic profiles.
The continued investigation of this compound and its mechanism of action holds the potential to yield novel therapeutic strategies for the treatment of AML and other hematological malignancies.
References
Investigating the Molecular Target of BRD7116: A Technical Guide on its Characterization and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD7116 is a novel bis-aryl sulfone compound identified for its selective anti-leukemic activity. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on the experimental approaches used to characterize its effects. While the direct molecular target of this compound remains an active area of investigation, existing research reveals a unique cell-non-autonomous mechanism, positioning it as a compelling candidate for further therapeutic development. This document summarizes key quantitative data, details experimental protocols, and presents visual diagrams of the experimental workflows and proposed signaling interactions to facilitate ongoing research and drug discovery efforts.
Introduction
The development of targeted therapies for acute myeloid leukemia (AML) is a critical challenge in oncology. A significant hurdle is the selective elimination of leukemia stem cells (LSCs) while sparing healthy hematopoietic stem and progenitor cells (HSPCs). This compound emerged from a niche-based screening platform designed to identify compounds that disrupt the supportive interaction between LSCs and the bone marrow microenvironment. This guide delves into the experimental journey to elucidate the molecular target and mechanism of action of this compound.
Current Understanding of this compound's Mechanism of Action
Current research indicates that this compound exerts its anti-leukemic effects through a cell-non-autonomous mechanism.[1][2] This means that this compound's primary activity is not on the leukemia cells themselves, but rather on the surrounding stromal cells within the bone marrow niche. By altering the function of these stromal cells, this compound indirectly impairs their ability to support the survival and proliferation of LSCs.[1][2] The precise molecular target within the stromal cells that mediates this effect is yet to be identified and remains an important area for future research.[1][2]
Despite the unknown direct target, phenotypic effects on leukemia cells have been observed. Treatment of LSCs with this compound has been shown to induce transcriptional changes consistent with myeloid differentiation.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in the initial characterization studies.
| Parameter | Cell Type | Value | Reference |
| EC50 | LSCe cells (in co-culture) | 200 nM | [1] |
| Activity against normal HSPCs | Normal HSPCs | Limited activity | [1] |
| Activity against AML cell lines | AML cell lines | ~50% inhibition at 20 µM | [1] |
Key Experimental Protocols
The following sections detail the methodologies for the pivotal experiments conducted to characterize the activity of this compound.
Leukemia-Stroma Co-Culture High-Throughput Screen
This assay was instrumental in identifying this compound's niche-dependent anti-leukemic activity.
Objective: To identify small molecules that selectively inhibit the growth and survival of leukemia stem cells (LSCs) in a simulated bone marrow microenvironment.
Methodology:
-
Stromal Cell Plating: Primary bone marrow stromal cells (BMSCs) or the OP9 stromal cell line were seeded in 384-well plates to form a confluent monolayer, mimicking the bone marrow niche.
-
Compound Treatment: A library of small molecules, including this compound, was added to the stromal cell monolayers at various concentrations. For the stromal pretreatment screen, the compound was added to the stroma for three days and then washed out before the addition of leukemia cells.[1][2]
-
Leukemia Cell Plating: Murine leukemia stem cell-enriched (LSCe) cells, engineered to express a fluorescent reporter, were plated on top of the pre-treated or untreated stromal cell layers.
-
Co-Culture Incubation: The co-cultures were incubated for a period of six days to allow for the formation of cobblestone areas, a hallmark of hematopoietic stem and progenitor cell activity.
-
High-Content Imaging and Analysis: Automated microscopy was used to capture images of the co-cultures. A machine-learning algorithm was employed to quantify the cobblestone area, providing a measure of LSCe cell viability and proliferation.
-
Dose-Response Analysis: For hit compounds like this compound, a dose-response curve was generated to determine the half-maximal effective concentration (EC50).
Gene Expression Profiling
This experiment aimed to understand the transcriptional changes induced by this compound in leukemia cells.
Objective: To determine the effect of this compound on the gene expression profile of LSCe cells.
Methodology:
-
Cell Treatment: LSCe cells were cultured in suspension and treated with 5 µM this compound for 6 hours.[1] A vehicle control (DMSO) was run in parallel.
-
RNA Extraction: Total RNA was isolated from the treated and control cells using a commercial RNA extraction kit.
-
Gene Expression Analysis: The extracted RNA was subjected to whole-genome gene expression profiling using microarrays or RNA sequencing.
-
Data Analysis: Gene Set Enrichment Analysis (GSEA) was performed to identify pathways and gene signatures that were significantly enriched in the this compound-treated cells compared to the control. The analysis specifically looked for enrichment of a myeloid differentiation gene signature.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.
References
The Impact of BRD7116 on the Leukemia Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bone marrow microenvironment, or niche, plays a critical role in the pathogenesis and chemoresistance of acute myeloid leukemia (AML).[1][2] Leukemia stem cells (LSCs) within this niche are particularly dependent on supportive signals from stromal cells, which contribute to their survival and resistance to conventional therapies.[1][3] Targeting the protective interactions between LSCs and the stromal microenvironment represents a promising therapeutic strategy.[1] A novel bis-aryl sulfone compound, BRD7116, has been identified through a niche-based screening approach as a molecule that selectively targets LSCs by modulating the leukemia microenvironment.[3][4] This technical guide provides an in-depth analysis of the known effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Quantitative Data Summary
This compound exhibits a potent and selective anti-leukemic activity, particularly against leukemia stem cells (LSCs) within a co-culture system that mimics the bone marrow niche. Its efficacy is significantly higher in this context compared to standard monocultures of AML cell lines, highlighting the importance of the microenvironment in its mechanism of action. The compound shows minimal toxicity towards normal hematopoietic stem and progenitor cells (HSPCs), suggesting a favorable therapeutic window.
| Parameter | Cell Type/Condition | Value | Reference |
| EC50 | LSC-enriched (LSCe) cells in co-culture with primary bone marrow stromal cells | 200 nM | [3][4] |
| Activity against normal HSPCs | Co-culture with primary bone marrow stromal cells | Limited activity observed | [3][4] |
| Activity against AML cell lines | Monoculture | ~50% inhibition at 20 µM | [3][4] |
| Direct Treatment of LSCe cells | 5 µM this compound for 6 hours in suspension | Induces transcriptional changes consistent with myeloid differentiation | [1][3][4] |
Experimental Protocols
The discovery and characterization of this compound's activity relied on a series of key experiments designed to probe the interactions between leukemia cells and the stromal microenvironment.
Niche-Based Co-Culture Screening for LSC Inhibitors
This high-throughput screening assay was designed to identify compounds that disrupt the supportive interactions between leukemia stem cells and the bone marrow stroma.
-
Cell Lines and Primary Cells:
-
Stromal Cells: OP9 bone marrow stromal cell line or primary bone marrow stromal cells (BMSCs).
-
Leukemia Stem Cell-enriched (LSCe) cells: Derived from a murine MLL-AF9 leukemia model, transduced with dsRed for visualization.
-
Hematopoietic Stem and Progenitor Cells (HSPCs): Isolated from ubiquitin C-GFP mice for fluorescent labeling.
-
-
Protocol:
-
Plate stromal cells (OP9 or primary BMSCs) in 384-well plates and allow them to form a confluent monolayer.
-
For the primary screen, add LSCe cells to the stromal monolayer in the presence of test compounds from a chemical library.
-
Co-culture the cells for 6 days to allow for the formation of cobblestone areas, a hallmark of hematopoietic stem cell activity.
-
Use an automated imaging platform to quantify the cobblestone area formation.
-
For secondary screens to determine the mechanism of action, pretreat the stromal monolayer with the compounds (e.g., this compound) for 3 days.
-
Wash the stromal cells to remove the compound.
-
Add LSCe cells (and in some experiments, GFP+ HSPCs) to the pretreated stroma.
-
Image and quantify the cobblestone area formation after 6 days to assess the cell-non-autonomous effects of the compound.
-
Stromal cell viability is assessed in parallel using assays like CellTiter-Glo to exclude compounds that are broadly cytotoxic.
-
Gene Set Enrichment Analysis (GSEA)
GSEA was employed to understand the cell-autonomous effects of this compound on leukemia stem cells.
-
Protocol:
-
Treat LSCe cells in suspension with 5 µM this compound or DMSO (vehicle control) for 6 hours.
-
Isolate total RNA from the treated cells and perform whole-transcriptome analysis (e.g., using microarray or RNA-sequencing).
-
Generate a ranked list of all genes based on their differential expression between the this compound-treated and control groups.
-
Perform GSEA using a predefined gene set associated with myeloid differentiation. A common reference gene set is derived from human AML cells treated with all-trans retinoic acid (ATRA), a known differentiating agent.[1][3][4]
-
Analyze the enrichment score to determine if the myeloid differentiation gene set is significantly overrepresented at the top of the ranked list of genes upregulated by this compound.
-
Visualizing the Impact of this compound
The following diagrams illustrate the experimental workflow that led to the identification of this compound and its proposed dual mechanism of action on the leukemia microenvironment.
Caption: Experimental workflow for the identification and characterization of this compound.
Caption: Dual mechanism of this compound on the leukemia microenvironment.
Mechanism of Action
This compound disrupts the leukemia microenvironment through a dual mechanism, exhibiting both cell-non-autonomous and cell-autonomous activities.[4]
Cell-Non-Autonomous Effect: Modulating the Stromal Niche
A key finding is that pretreatment of stromal cells with this compound, followed by its removal, is sufficient to inhibit the growth of LSCs.[4] This indicates that this compound modifies the stromal cells in a way that renders them less capable of supporting leukemia stem cells. This effect is achieved without altering the viability of the stromal cells themselves.[4] The precise molecular changes induced in the stroma by this compound that lead to this loss of pro-leukemic support are yet to be fully elucidated and remain an important area for future investigation.[4]
Cell-Autonomous Effect: Inducing Myeloid Differentiation
In addition to its effects on the stroma, this compound also acts directly on leukemia stem cells.[4] Gene expression profiling has shown that direct treatment of LSCs with this compound induces transcriptional changes that are consistent with myeloid differentiation.[1][3][4] This suggests that this compound can push LSCs out of their self-renewing state and towards a more mature, non-proliferative phenotype. The specific signaling pathways within the LSC that are modulated by this compound to initiate this differentiation program are currently unknown.[1]
Conclusion and Future Directions
This compound represents a promising therapeutic candidate that uniquely targets the leukemia microenvironment. Its dual action of disrupting stromal support and directly inducing differentiation in leukemia stem cells offers a multi-pronged attack on the disease. The high selectivity for LSCs over normal hematopoietic cells further underscores its therapeutic potential.
Future research should focus on several key areas:
-
Target Deconvolution: Identifying the direct molecular target(s) of this compound in both stromal and leukemia cells is crucial for understanding its precise mechanism of action.
-
Signaling Pathway Analysis: Elucidating the signaling pathways that are modulated by this compound to induce differentiation in LSCs and alter the supportive capacity of stromal cells will be critical for further drug development.
-
In Vivo Efficacy: While initial studies have demonstrated in vitro efficacy, comprehensive in vivo studies in animal models of leukemia are necessary to validate its therapeutic potential and assess its pharmacokinetic and pharmacodynamic properties.
The study of this compound provides a powerful example of how niche-based screening can lead to the discovery of novel cancer therapeutics that exploit the dependencies of malignant cells on their microenvironment. Further investigation into this compound and its mechanisms will undoubtedly provide valuable insights into the complex biology of leukemia and may pave the way for new therapeutic strategies.
References
- 1. Niche-based screening identifies small-molecule inhibitors of leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining niche interactions to target chronic myeloid leukemia stem cells | Haematologica [haematologica.org]
- 3. researchgate.net [researchgate.net]
- 4. portal.research.lu.se [portal.research.lu.se]
Methodological & Application
Application Notes and Protocols for BRD7116 in Leukemia Cell Assays
Introduction
BRD7116 is a novel bis-aryl sulfone compound that has demonstrated selective inhibitory activity against leukemia stem cells (LSCs).[1][2] Notably, its mechanism of action appears to be, at least in part, cell-non-autonomous, targeting the supportive stromal niche that is crucial for LSC survival and proliferation.[1][3] This document provides detailed protocols for the in vitro assessment of this compound's efficacy and mechanism of action in leukemia cells, particularly in co-culture systems that mimic the bone marrow microenvironment.
Data Presentation
Table 1: Dose-Response of this compound on Leukemia Stem Cells (LSCe) and Hematopoietic Stem and Progenitor Cells (HSPCs) in Co-culture
| Cell Type | EC50 (nM) | Notes |
| LSCe | 200 | In co-culture with primary Bone Marrow Stromal Cells (BMSCs) |
| HSPCs | Limited Activity | ~50% inhibition at 20 µM |
This data is representative of findings from niche-based screening assays.[1]
Table 2: Effect of this compound on AML Cell Lines
| Cell Line | Effect | Concentration |
| Various AML Cell Lines | ~50% inhibition | 20 µM |
This compound displays limited direct cytotoxicity to AML cell lines in monoculture.[1]
Experimental Protocols
Co-culture of Leukemia Cells with Stromal Cells
This protocol is designed to assess the cell-non-autonomous effects of this compound on leukemia cells by utilizing a supportive stromal layer.
Materials:
-
Leukemia stem-like cells (e.g., primary patient-derived AML cells, or established cell lines with stem-like properties)
-
Stromal cell line (e.g., OP9 or primary BMSCs)
-
Culture medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin. For primary cells, cytokine supplementation (e.g., IL-3) may be required.
-
This compound stock solution (in DMSO)
-
96-well culture plates
-
Ficoll-Hypaque for isolation of primary cells
Procedure:
-
Stromal Cell Plating: Seed stromal cells (e.g., OP9) in a 96-well plate at a density that allows them to reach confluence within 24-48 hours.
-
Stromal Cell Pre-treatment (for cell-non-autonomous effect assessment):
-
Once the stromal layer is confluent, replace the medium with fresh medium containing varying concentrations of this compound or DMSO as a vehicle control.
-
Incubate the treated stromal cells for 3 days.[2]
-
-
Leukemia Cell Plating:
-
After the pre-treatment period, remove the medium containing this compound from the stromal cell layer.
-
Wash the stromal layer gently with PBS to remove any residual compound.
-
Add leukemia cells on top of the treated stromal layer at a desired density.
-
-
Co-culture Incubation: Incubate the co-culture for a period of 3-6 days.
-
Assessment of Leukemia Cell Viability:
-
Gently remove the non-adherent and loosely adherent leukemia cells.
-
Quantify viable leukemia cells using a suitable method such as:
-
Flow cytometry: Staining with viability dyes (e.g., Propidium Iodide or DAPI) and cell surface markers specific for leukemia cells.
-
Luminescence-based assays: Using reagents like CellTiter-Glo® to measure ATP content as an indicator of cell viability.
-
Cobblestone Area-Forming Cell (CAFC) Assay: Quantifying the formation of "cobblestone areas," which are clusters of hematopoietic cells that proliferate under the stromal layer, as an indicator of stem cell function.[2]
-
-
Direct (Cell-Autonomous) Effect of this compound on Leukemia Cells
This protocol assesses the direct effects of this compound on leukemia cells in the absence of a stromal layer.
Materials:
-
Leukemia cells (LSCe or AML cell lines)
-
Culture medium (as described above)
-
This compound stock solution (in DMSO)
-
6-well or 12-well culture plates
Procedure:
-
Cell Plating: Seed leukemia cells in suspension culture at an appropriate density.
-
Treatment: Add this compound directly to the cell suspension at the desired final concentrations (e.g., 5 µM).[1] Include a DMSO vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 6 hours for gene expression analysis or longer for viability assays).[1]
-
Analysis:
-
Gene Expression Profiling: Extract RNA from the treated and control cells and perform gene set enrichment analysis (GSEA) to identify transcriptional changes, such as those related to myeloid differentiation.[1]
-
Cell Viability and Apoptosis Assays: Perform standard assays like Annexin V/PI staining followed by flow cytometry to assess apoptosis and cell death.
-
Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: Proposed dual mechanism of this compound action.
References
Application Notes and Protocols for BR.D7116 in a Co-culture System with Stromal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD7116 is a novel bis-aryl sulfone compound that has demonstrated selective inhibitory activity against leukemia stem cells (LSCs) while showing limited toxicity towards normal hematopoietic stem and progenitor cells (HSPCs).[1] A key feature of this compound is its dual mechanism of action, exhibiting both cell-autonomous effects on LSCs and cell-non-autonomous effects mediated through the stromal microenvironment.[1] These application notes provide detailed protocols for utilizing this compound in a co-culture system with stromal cells to investigate its anti-leukemic properties.
The bone marrow microenvironment, which includes a heterogeneous population of stromal cells, plays a crucial role in supporting LSC survival, quiescence, and resistance to therapy. This compound has been shown to disrupt this supportive niche, making it a promising therapeutic candidate. These protocols will guide researchers in establishing robust co-culture models to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data reported for this compound in co-culture systems.
Table 1: In Vitro Efficacy of this compound in a Leukemia-Stroma Co-culture System
| Parameter | Cell Type | Stromal Cell Co-culture | Concentration/Effect | Citation |
| EC50 | Leukemia Stem Cells (LSCe) | Primary Bone Marrow Stromal Cells (BMSC) | 200 nM | [1] |
| Activity against normal HSPCs | Normal Hematopoietic Stem and Progenitor Cells | Primary BMSC | Limited activity | [1] |
| Activity against AML cell lines | Acute Myeloid Leukemia (AML) cell lines | None (monoculture) | ~50% inhibition at 20 µM | [1] |
Table 2: Experimental Conditions for Assessing Cell-Non-Autonomous Effects of this compound
| Parameter | Condition | Duration | Readout | Citation |
| Stromal Cell Pre-treatment | OP9 stromal cells treated with this compound prior to LSCe addition | 3 days | Inhibition of leukemic cobblestone area formation | [1] |
| Direct LSC Exposure | LSCe cells treated with 5 µM this compound in suspension | 6 hours | Gene expression profiling (enrichment for myeloid differentiation signature) | [1] |
Signaling Pathways
This compound's mechanism of action involves both direct effects on leukemia cells and indirect effects through modulation of the stromal cell niche.
Cell-Autonomous Effects: Direct treatment of LSCs with this compound induces transcriptional changes consistent with myeloid differentiation.[1] This suggests that this compound can directly promote the maturation of LSCs into non-self-renewing myeloid cells.
Cell-Non-Autonomous Effects: The precise mechanism by which this compound impairs the ability of stromal cells to support LSCs is still under investigation.[1] However, it is known that stromal cells secrete a variety of cytokines, chemokines, and growth factors that promote LSC survival and self-renewal. It is hypothesized that this compound alters the secretome of stromal cells, reducing the production of pro-leukemic factors and/or increasing the secretion of factors that promote myeloid differentiation.
Below is a diagram illustrating the proposed dual mechanism of action of this compound.
Caption: Proposed dual mechanism of action of this compound.
Experimental Protocols
This section provides detailed protocols for establishing and utilizing a leukemia-stroma co-culture system to evaluate this compound.
Protocol 1: Establishment of a Stromal Cell Feeder Layer
This protocol describes the culture of OP9 stromal cells, a commonly used murine bone marrow stromal cell line.
Materials:
-
OP9 stromal cells
-
Alpha-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
6-well or 96-well tissue culture plates
-
Trypsin-EDTA
Procedure:
-
Culture OP9 cells in Alpha-MEM supplemented with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash with PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet and seed into new culture plates at a density of 2 x 10^4 cells/cm^2.
-
For co-culture experiments, seed OP9 cells into the desired plate format (e.g., 96-well plate) and allow them to reach confluency (typically 2-3 days).
Protocol 2: Co-culture of Leukemia Cells with Stromal Cells and this compound Treatment
This protocol details the addition of leukemia cells to the established stromal feeder layer and subsequent treatment with this compound.
Materials:
-
Confluent OP9 stromal cell feeder layer (from Protocol 1)
-
Leukemia cells (e.g., primary LSCs or a leukemia cell line)
-
Co-culture medium (e.g., Alpha-MEM with 10% FBS, 1% Penicillin-Streptomycin, and appropriate cytokines for the leukemia cells)
-
This compound stock solution (dissolved in DMSO)
-
Control vehicle (DMSO)
Procedure:
-
Prepare a single-cell suspension of leukemia cells in the co-culture medium.
-
Aspirate the medium from the confluent OP9 stromal cell plates.
-
Add the leukemia cell suspension to the stromal cell layer at a desired density (e.g., 1 x 10^4 to 5 x 10^4 cells per well of a 96-well plate).
-
Prepare serial dilutions of this compound in the co-culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Add the this compound dilutions or vehicle control to the co-culture wells.
-
Incubate the co-culture plates at 37°C in a humidified atmosphere with 5% CO2 for the desired duration (e.g., 3-7 days).
Protocol 3: Assessment of Leukemia Cell Viability and Proliferation
This protocol describes methods to quantify the effect of this compound on leukemia cell viability and proliferation in the co-culture system.
Materials:
-
Co-culture plates from Protocol 2
-
Fluorescently labeled leukemia cells (e.g., expressing GFP or dsRed) or antibodies for flow cytometry (e.g., anti-CD45 for human leukemia cells)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer or fluorescence microscope
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Methods:
A. Flow Cytometry:
-
Gently aspirate the entire cell suspension from each well.
-
Wash the wells with PBS to collect any remaining non-adherent leukemia cells.
-
If leukemia cells are adherent, they can be detached by gentle pipetting or a brief incubation with a non-enzymatic cell dissociation solution.
-
Combine the cell suspensions and stain with appropriate antibodies and a viability dye.
-
Analyze the samples by flow cytometry to quantify the number of viable leukemia cells.
B. Fluorescence Microscopy:
-
If using fluorescently labeled leukemia cells, the co-culture plates can be directly imaged using a fluorescence microscope.
-
Acquire images from multiple fields per well.
-
Use image analysis software to quantify the number or confluence of fluorescent leukemia cells.
C. Luminescence-based Viability Assay:
-
At the end of the incubation period, allow the plate to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. Note: This method measures the viability of both stromal and leukemia cells. It is best used in the stromal pre-treatment protocol to assess stromal cell viability before adding leukemia cells.
Protocol 4: Stromal Cell Pre-treatment to Evaluate Cell-Non-Autonomous Effects
This protocol is designed to specifically assess the effect of this compound on the ability of stromal cells to support leukemia cell growth.
Workflow Diagram:
Caption: Experimental workflow for stromal cell pre-treatment.
Procedure:
-
Seed OP9 stromal cells in a 96-well plate and allow them to reach confluency as described in Protocol 1.
-
Prepare dilutions of this compound in the stromal cell culture medium.
-
Aspirate the medium from the confluent stromal cells and add the this compound dilutions or vehicle control.
-
Incubate the plates for 3 days at 37°C.
-
After the 3-day pre-treatment, carefully aspirate the medium containing this compound.
-
Wash the stromal cell monolayer twice with fresh, pre-warmed medium to remove any residual compound.
-
Add leukemia cells to the washed stromal layer as described in Protocol 2.
-
Co-culture for an appropriate duration (e.g., 6 days).
-
Assess the viability and proliferation of the leukemia cells using the methods described in Protocol 3. A key readout for LSC function is the formation of "cobblestone areas," which are clusters of hematopoietic cells that have migrated beneath the stromal layer. These can be quantified by microscopy.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of this compound in a physiologically relevant co-culture system. By utilizing these methods, scientists can further elucidate the dual mechanisms of action of this promising anti-leukemic compound and its potential for targeting the supportive bone marrow microenvironment. Careful execution of these protocols will enable the generation of robust and reproducible data to advance the development of novel therapies for leukemia.
References
Application Notes and Protocols for BRD7116
Audience: Researchers, scientists, and drug development professionals.
Introduction: BRD7116 is a bis-aryl sulfone compound identified as a selective inhibitor of leukemia stem cells (LSCs).[1] It exhibits a unique dual mechanism of action, affecting both the leukemia cells directly (cell-autonomous) and the supportive stromal niche (cell-non-autonomous).[2][3] This document provides detailed information on the recommended solvent, storage, and experimental protocols for the effective use of this compound in research settings.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity. The following tables summarize the solubility and recommended storage conditions.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (for M.Wt = 496.67 g/mol ) |
| DMSO | ≥ 48 mg/mL[4] | ≥ 96.65 mM[4] |
| DMSO | ≤ 10 mg/mL[1] | |
| Dimethyl formamide (DMF) | 10 mg/mL[1] |
Note: Hygroscopic nature of DMSO can impact solubility; it is recommended to use newly opened DMSO.[4]
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration |
| -80°C | Up to 2 years[4] |
| -20°C | Up to 1 year[4] |
Note: To avoid repeated freeze-thaw cycles, it is advisable to store the stock solution in aliquots.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO (newly opened)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (496.67 g/mol ), calculate the mass needed for the desired volume and concentration. For example, for 1 mL of a 10 mM stock solution, 4.97 mg of this compound is required.
-
Dissolution: Add the calculated amount of this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.
-
Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may aid dissolution, but care should be taken to avoid degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 year) or at -80°C for long-term storage (up to 2 years).[4]
Protocol 2: In Vitro Co-culture Assay for Assessing this compound Activity
This protocol is based on the methodology used to identify the cell-non-autonomous effects of this compound on leukemia stem cells.[2][3]
Objective: To evaluate the effect of this compound on the viability and proliferation of leukemia stem cells (LSCe) when co-cultured with stromal cells.
Materials:
-
Stromal cells (e.g., OP9 or primary bone marrow stromal cells)
-
Leukemia stem cells (LSCe)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader or imaging system for assessing cell viability
Experimental Workflow:
Caption: Experimental workflow for assessing the cell-non-autonomous activity of this compound.
Procedure:
-
Stromal Cell Plating: Seed stromal cells into the wells of a multi-well plate at a density that allows for the formation of a confluent monolayer.
-
Stromal Pre-treatment: After the stromal cells have adhered, treat them with a serial dilution of this compound (e.g., ranging from low nM to high µM concentrations). A DMSO-only control should be included. Incubate for 3 days.[2][3]
-
Wash: After the pre-treatment period, carefully wash the stromal cell monolayer with fresh medium to remove any remaining compound.
-
LSCe Seeding: Seed the leukemia stem cells onto the pre-treated stromal cell layer.
-
Co-culture: Co-culture the cells for a period of 6 days.[2]
-
Analysis: At the end of the co-culture period, assess the viability and/or proliferation of the LSCe cells. This can be done using various methods, such as fluorescent microscopy if the LSCe cells are labeled, or a cell viability assay like CellTiter-Glo.
-
Data Interpretation: The results will indicate the effect of this compound on the ability of the stroma to support LSCe growth. An EC50 value of approximately 200 nM has been reported for LSCe cells in a co-culture system.[1][4]
Mechanism of Action
This compound has been shown to have a dual effect on leukemia stem cells. It not only acts directly on the LSCs to induce myeloid differentiation (cell-autonomous) but also impairs the ability of the surrounding stromal cells to support the LSCs (cell-non-autonomous).[2][3]
Caption: Dual mechanism of action of this compound.
Disclaimer: This information is intended for research use only. Please consult the relevant safety data sheets (SDS) before handling this compound.
References
Application Notes and Protocols: BRD7116 Dose-Response in Acute Myeloid Leukemia (AML) Cell Lines
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key challenge in AML treatment is the persistence of leukemia stem cells (LSCs), which are often resistant to conventional chemotherapy and can lead to relapse. The bone marrow microenvironment, or niche, is known to play a crucial role in protecting these LSCs. Therefore, identifying compounds that can overcome this niche-mediated protection is a critical area of research.
BRD7116 is a novel bis-aryl sulfone compound identified through niche-based screening as a potential anti-leukemic agent.[1] This small molecule has demonstrated selective activity against LSCs, in part through a mechanism that involves the bone marrow stroma, highlighting both cell-autonomous and cell-non-autonomous effects.[1] Furthermore, this compound has been observed to induce transcriptional changes associated with myeloid differentiation in LSC-enriched cells, suggesting a potential mechanism for its anti-leukemic activity.[1]
These application notes provide a summary of the dose-response effects of this compound on AML cells and detailed protocols for assessing its activity.
Data Presentation
The anti-leukemic activity of this compound has been evaluated in different contexts: in co-culture with bone marrow stromal cells, which mimics the protective niche, and in monoculture of AML cell lines. The available data indicates a significant difference in potency depending on the culture system, underscoring the importance of the microenvironment in modulating drug response.
| Cell Type | Culture Condition | Parameter | Value | Source(s) |
| LSC-enriched (LSCe) cells | Co-culture with Bone Marrow Stromal Cells (BMSCs) | EC50 | ~200 nM | [1] |
| Human AML Cell Lines (Pooled)* | Monoculture | % Inhibition | ~50% at 20 µM | [1] |
| Normal Hematopoietic Stem and Progenitor Cells (HSPCs) | Co-culture with BMSCs | Activity | Limited Activity | [1] |
*Pooled data from six human AML cell lines: U937, THP-1, NOMO-1, SKM-1, NB4, and OCI-AML3.[1] The study reported limited activity in monoculture, with approximately 50% inhibition at the high concentration of 20 µM, suggesting that detailed IC50 values were not the primary focus and may be significantly higher than in co-culture.[1]
Experimental Protocols
Protocol for Determining Cell Viability and Dose-Response Curve in AML Cell Monoculture
This protocol describes the methodology for assessing the effect of this compound on the viability of AML cell lines grown in standard suspension culture using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
AML cell lines (e.g., U937, THP-1, NOMO-1, SKM-1, NB4, OCI-AML3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture AML cells to a logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension in complete culture medium to the desired seeding density (e.g., 5,000 - 10,000 cells per well).
-
Dispense 90 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. A typical 8-point dose-response curve might include concentrations ranging from low nanomolar to high micromolar (e.g., 10 nM to 100 µM).
-
Prepare a vehicle control solution with the same final concentration of DMSO as the highest this compound concentration.
-
Add 10 µL of the diluted this compound or vehicle control to the respective wells, bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a specified duration (e.g., 72 hours).
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol for AML and Stromal Cell Co-culture Assay
This protocol outlines a method to assess the activity of this compound in a co-culture system that mimics the bone marrow microenvironment.
Materials:
-
AML cells (primary patient samples or cell lines)
-
Bone marrow stromal cell line (e.g., OP9) or primary mesenchymal stromal cells (MSCs)
-
Complete culture medium for AML cells and stromal cells
-
This compound compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Tissue culture plates for establishing stromal cell monolayers
-
Fluorescent labels for AML cells and/or normal HSPCs (optional, for competitive assays)
-
Imaging system or flow cytometer for analysis
Procedure:
-
Establishment of Stromal Cell Monolayer:
-
Seed the stromal cells (e.g., OP9) in a tissue culture plate (e.g., 96-well) at a density that allows them to reach confluence as a monolayer within 24-48 hours.
-
Culture the stromal cells in their appropriate complete medium.
-
-
Co-culture Seeding:
-
Once the stromal monolayer is established, remove the medium.
-
Seed the AML cells on top of the stromal monolayer at a desired density.
-
For competitive assays, a mix of fluorescently labeled AML cells and normal HSPCs can be added.
-
-
Compound Treatment:
-
Prepare dilutions of this compound and vehicle control in the co-culture medium.
-
Add the compounds to the co-culture wells.
-
-
Incubation:
-
Incubate the co-culture plates at 37°C in a humidified atmosphere with 5% CO2 for the desired duration (e.g., 3-7 days).
-
-
Assessment of Anti-Leukemic Activity:
-
The readout will depend on the specific research question.
-
Viability: AML cells can be gently removed from the stromal layer and their viability assessed using an assay like CellTiter-Glo®.
-
Phenotypic Analysis: Changes in AML cell morphology, proliferation, or differentiation markers can be assessed by microscopy or flow cytometry.
-
Competitive Growth: If using fluorescently labeled cells, the relative abundance of AML cells versus normal HSPCs can be quantified.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the dose-response curve of this compound in AML cell lines.
Caption: Putative signaling pathway for this compound-induced myeloid differentiation in AML cells.
References
Application of BRD7116 in High-Throughput Screening for Leukemia Stem Cell Inhibitors
Application Note AN-BRD7116-HTS
Introduction
BRD7116 is a small molecule identified through a niche-based high-throughput screen for its selective activity against leukemia stem cells (LSCs). This compound exhibits a dual mechanism of action, acting on both the leukemia cells directly (cell-autonomous) and on the supportive stromal microenvironment (cell-non-autonomous) to inhibit LSC function. This dual activity makes this compound a promising candidate for further drug development in acute myeloid leukemia (AML). This document provides detailed protocols for the application of this compound in a high-throughput co-culture screening assay designed to identify inhibitors of LSCs.
Principle of the Assay
The primary high-throughput screening assay is a co-culture system that mimics the bone marrow niche. Leukemia stem-like cells (LSCe) are cultured with supportive stromal cells. The formation of "cobblestone areas," where LSCs proliferate and form colonies under the stromal layer, is used as a phenotypic readout of LSC activity. Small molecules are screened for their ability to inhibit cobblestone area formation, indicating anti-LSC activity. The assay is performed in a 384-well plate format and utilizes automated microscopy and image analysis for quantification.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound from the initial high-throughput screen.
Table 1: Dose-Response of this compound on Leukemia Stem-like Cells (LSCe) and Normal Hematopoietic Stem and Progenitor Cells (HSPCs) in Co-culture
| Cell Type | IC50 (µM) |
| LSCe | ~5 |
| HSPCs | >20 |
Table 2: Effect of this compound Treatment Strategy on LSCe Cobblestone Area Formation
| Treatment Condition | Inhibition of Cobblestone Area Formation (%) |
| Co-culture treated with this compound | ~80% at 10 µM |
| Stromal cells pre-treated with this compound, then washed before LSCe addition | ~60% at 10 µM |
Experimental Protocols
Protocol 1: High-Throughput Co-culture Screening for LSC Inhibitors
This protocol describes the primary screening assay to identify compounds that inhibit cobblestone area formation.
Materials:
-
Leukemia stem-like cells (LSCe), e.g., from an MLL-AF9 mouse model of AML
-
Bone marrow-derived stromal cells (e.g., OP9 or primary BMSCs)
-
384-well clear-bottom black imaging plates
-
LSCe culture medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, cytokines (e.g., SCF, TPO, IL-3)
-
Stromal cell culture medium: MEM-alpha, 20% FBS, 1% Penicillin-Streptomycin
-
This compound or other small molecule compounds dissolved in DMSO
-
Automated liquid handler
-
High-content imaging system
-
Image analysis software (e.g., CellProfiler)
Procedure:
-
Stromal Cell Plating:
-
Seed stromal cells into 384-well plates at a density that allows them to reach confluence within 24-48 hours.
-
Incubate at 37°C, 5% CO2.
-
-
Compound Pinning:
-
Using an automated liquid handler, pin-transfer a small volume (e.g., 100 nL) of compound solutions (including this compound as a positive control and DMSO as a negative control) to the stromal cell-containing plates.
-
-
LSCe Plating:
-
After a brief incubation with the compounds (e.g., 1-2 hours), add LSCe cells to each well at a density optimized for cobblestone area formation (e.g., 500-1000 cells/well).
-
-
Co-culture Incubation:
-
Incubate the co-culture plates for 6-7 days at 37°C, 5% CO2.
-
-
Imaging:
-
On the day of analysis, carefully wash the wells to remove non-adherent cells.
-
Acquire images of the cobblestone areas using a high-content imaging system. It is recommended to acquire images in both brightfield and a fluorescence channel if using fluorescently labeled LSCe.
-
-
Image Analysis:
-
Use an automated image analysis pipeline (see Protocol 2) to identify and quantify the cobblestone areas in each well.
-
Calculate the percentage of inhibition for each compound relative to the DMSO control.
-
Protocol 2: Automated Image Analysis of Cobblestone Area Formation using CellProfiler
This protocol outlines a general workflow for quantifying cobblestone areas from high-content images.
Software:
-
CellProfiler (freely available)
Pipeline Modules:
-
LoadImages: Load the images from the high-content screen.
-
CorrectIlluminationCalculate & CorrectIlluminationApply: Correct for uneven illumination across the plate.
-
IdentifyPrimaryObjects: Identify the nuclei of the stromal cells (if a nuclear stain is used) or the entire stromal layer based on texture.
-
IdentifySecondaryObjects: Identify the cobblestone areas. This can be achieved by identifying the LSCe clusters that are in close proximity to the stromal layer. This step may require training a machine learning model within CellProfiler or using texture analysis to distinguish cobblestone areas.
-
MeasureObjectSizeShape & MeasureObjectIntensity: Measure the area and other morphological features of the identified cobblestone areas.
-
ExportToSpreadsheet: Export the measurements for further analysis.
Protocol 3: Gene Set Enrichment Analysis (GSEA) for Cell-Autonomous Effects
This protocol is for investigating the direct effects of a compound like this compound on the gene expression of LSCe.
Materials:
-
LSCe cells
-
This compound
-
RNA extraction kit
-
RNA sequencing or microarray platform
-
GSEA software (freely available from the Broad Institute)
-
Gene set database (e.g., MSigDB)
Procedure:
-
Cell Treatment:
-
Treat LSCe cells in suspension with this compound (e.g., 5 µM) and a DMSO control for a specified time (e.g., 6 hours).
-
-
RNA Extraction and Profiling:
-
Extract total RNA from the treated and control cells.
-
Perform RNA sequencing or microarray analysis to obtain gene expression profiles.
-
-
GSEA Analysis:
-
Prepare the gene expression data in a format compatible with GSEA (e.g., a ranked list of genes based on their differential expression between this compound and DMSO treatment).
-
Run GSEA using a relevant gene set database (e.g., Hallmark gene sets, Gene Ontology, or custom gene sets related to myeloid differentiation).
-
Analyze the enrichment plots and statistics to identify gene sets that are significantly enriched in the this compound-treated cells. A positive enrichment in a myeloid differentiation gene set would suggest a cell-autonomous effect of the compound.
-
Visualizations
Caption: High-throughput screening workflow for identifying inhibitors of leukemia stem cells.
Caption: Dual mechanism of action of this compound on leukemia stem cells.
Application Notes and Protocols for Studying Leukemia Stem Cell Biology with BRD7116
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukemia stem cells (LSCs) are a subpopulation of cells within leukemic clones that possess self-renewal capabilities and are responsible for the initiation, maintenance, and relapse of leukemia. Targeting LSCs is a critical strategy for the development of curative therapies for leukemia. BRD7116 is a novel bis-aryl sulfone compound that has been identified as a selective inhibitor of LSC activity.[1] These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying LSC biology.
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting LSCs through both cell-autonomous and cell-non-autonomous pathways.
-
Cell-Autonomous Effects: Direct treatment of LSCs with this compound induces transcriptional changes consistent with myeloid differentiation. This suggests that this compound can directly promote the maturation of LSCs into non-self-renewing leukemic blasts.
-
Cell-Non-Autonomous Effects: this compound also acts on the bone marrow stromal cells that form the LSC niche.[2] Pre-treatment of stromal cells with this compound impairs their ability to support LSC survival and proliferation.[2][3] This indicates that this compound can disrupt the protective microenvironment that sustains LSCs.
The exact molecular target of this compound is yet to be fully elucidated, but its ability to induce differentiation and disrupt the LSC-niche interaction makes it a valuable tool for studying LSC biology and for the development of novel anti-leukemic therapies.
Quantitative Data
The following table summarizes the quantitative data regarding the activity of this compound.
| Parameter | Cell Type | Value | Reference |
| EC50 | Leukemia Stem Cells (LSCs) in co-culture | 200 nM | [1] |
| EC50 | Normal Hematopoietic Stem and Progenitor Cells (HSPCs) | > 20 µM | [1] |
| EC50 | Acute Myeloid Leukemia (AML) Cell Lines | ~50% inhibition at 20 µM |
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of this compound on leukemia stem cells.
Protocol 1: Determination of EC50 of this compound in an LSC-Stroma Co-culture System
This protocol describes how to determine the half-maximal effective concentration (EC50) of this compound on LSCs in a co-culture system that mimics the bone marrow microenvironment.
Materials:
-
Leukemia stem cells (LSCs)
-
Bone marrow stromal cells (e.g., HS-5, OP9)
-
Co-culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (CAS Number: 329059-55-4)[1]
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Stromal Cell Seeding:
-
Seed bone marrow stromal cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of LSC addition.
-
Incubate overnight at 37°C, 5% CO2.
-
-
LSC Seeding and this compound Treatment:
-
The following day, remove the medium from the stromal cells and add LSCs at a density of 1 x 10^4 cells/well in fresh co-culture medium.
-
Prepare a serial dilution of this compound in co-culture medium. A suggested starting range is 1 nM to 20 µM.
-
Add the different concentrations of this compound to the co-culture wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the co-culture plate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Assay:
-
After incubation, measure the viability of the LSCs using a suitable reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Plot the normalized viability against the log concentration of this compound and fit a dose-response curve to determine the EC50 value.
-
Protocol 2: Flow Cytometry Analysis of LSC Differentiation
This protocol outlines the use of flow cytometry to assess the differentiation of LSCs into more mature myeloid cells following treatment with this compound.
Materials:
-
LSCs treated with this compound (from Protocol 1 or a separate experiment)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against LSC and myeloid differentiation markers (e.g., CD34, CD38, CD11b, CD14)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the LSCs from the co-culture or suspension culture.
-
Wash the cells with flow cytometry buffer.
-
-
Antibody Staining:
-
Resuspend the cells in flow cytometry buffer and add the antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with flow cytometry buffer to remove unbound antibodies.
-
-
Flow Cytometry Acquisition:
-
Resuspend the cells in flow cytometry buffer and acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage of cells expressing LSC markers (e.g., CD34+CD38-) and myeloid differentiation markers (e.g., CD11b+, CD14+).
-
Compare the marker expression between this compound-treated and control cells.
-
Protocol 3: Gene Set Enrichment Analysis (GSEA) of this compound-Treated LSCs
This protocol describes how to perform GSEA to identify pathways that are significantly altered in LSCs upon treatment with this compound.
Materials:
-
RNA isolated from this compound-treated and control LSCs
-
RNA sequencing or microarray data
-
GSEA software (from the Broad Institute)
-
Gene set database (e.g., Hallmark gene sets, Gene Ontology gene sets)
Procedure:
-
Data Preparation:
-
Process the RNA sequencing or microarray data to obtain a ranked list of genes based on their differential expression between this compound-treated and control LSCs.
-
-
GSEA Analysis:
-
Load the ranked gene list and the desired gene set database into the GSEA software.
-
Run the GSEA analysis to determine if predefined sets of genes show statistically significant, concordant differences between the two groups.
-
-
Interpretation of Results:
-
Analyze the GSEA results to identify the biological pathways that are enriched in the this compound-treated LSCs. Focus on pathways related to myeloid differentiation, cell cycle, and apoptosis.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Dual mechanism of action of this compound on LSCs and the stromal niche.
Experimental Workflow
Caption: Workflow for evaluating the effects of this compound on LSCs.
Logical Relationship
Caption: Logical relationship of this compound's inhibitory mechanisms.
References
Application Notes and Protocols for Flow Cytometry Analysis Following BRD7116 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD7116 is a novel small-molecule inhibitor that has demonstrated selective activity against leukemia stem cells (LSCs). Its mechanism of action is multifaceted, involving both cell-autonomous and cell-non-autonomous effects. Within the cancer cell, this compound induces transcriptional changes consistent with myeloid differentiation. Additionally, it impairs the ability of the bone marrow stromal microenvironment to support leukemia cells.[1][2] Flow cytometry is an indispensable tool for characterizing the cellular responses to this compound treatment, enabling quantitative analysis of apoptosis, cell cycle progression, and changes in cell surface marker expression associated with differentiation.
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of leukemia cells following treatment with this compound. Detailed protocols for assessing apoptosis, cell cycle status, and immunophenotyping are provided, along with illustrative data presented in a clear, tabular format.
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of acute myeloid leukemia (AML) cells (such as the HL-60 cell line, a common model for myeloid differentiation) treated with a differentiation-inducing agent like this compound. The data presented here is illustrative and based on typical results observed with agents that induce myeloid differentiation, such as all-trans retinoic acid (ATRA).[1][2][3][4][5] Researchers should generate their own data for this compound.
Table 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (5 µM, 48h) | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.9 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45.3 ± 2.8 | 40.1 ± 2.5 | 14.6 ± 1.9 |
| This compound (5 µM, 48h) | 68.2 ± 3.1 | 15.5 ± 2.0 | 16.3 ± 1.8 |
Table 3: Immunophenotypic Analysis of Myeloid Differentiation Markers
| Treatment Group | CD11b Positive Cells (%) | CD14 Positive Cells (%) |
| Vehicle Control (DMSO) | 5.1 ± 1.2 | 2.3 ± 0.6 |
| This compound (5 µM, 72h) | 65.4 ± 4.7 | 48.9 ± 3.9 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide
This protocol details the detection of apoptosis in this compound-treated cells by staining for externalized phosphatidylserine (Annexin V) and plasma membrane integrity (Propidium Iodide).[4][6][7]
Materials:
-
This compound
-
Leukemia cell line (e.g., HL-60)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate. Treat cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control (DMSO) for the indicated time (e.g., 48 hours).
-
Cell Harvesting: Gently collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 2: Cell Cycle Analysis using Propidium Iodide
This protocol describes the analysis of cell cycle distribution in this compound-treated cells by staining the DNA with Propidium Iodide.[2][3][8]
Materials:
-
This compound
-
Leukemia cell line
-
Complete culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in Protocol 1. Harvest approximately 1 x 10^6 cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the supernatant and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of Propidium Iodide Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Protocol 3: Immunophenotyping for Myeloid Differentiation Markers
This protocol outlines the procedure for staining cell surface markers indicative of myeloid differentiation, such as CD11b and CD14.[9][10][11]
Materials:
-
This compound
-
Leukemia cell line
-
Complete culture medium
-
PBS
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., FITC-CD11b, PE-CD14)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in Protocol 1 for the desired duration (e.g., 72 hours). Harvest approximately 1 x 10^6 cells per sample.
-
Washing: Wash the cells with Flow Cytometry Staining Buffer.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of Staining Buffer. Add the appropriate amount of fluorochrome-conjugated antibodies (and isotype controls in separate tubes).
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with Staining Buffer to remove unbound antibodies.
-
Resuspension: Resuspend the final cell pellet in 500 µL of Staining Buffer.
-
Analysis: Analyze the samples on a flow cytometer.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ATRA-induced HL-60 myeloid leukemia cell differentiation depends on the CD38 cytosolic tail needed for membrane localization, but CD38 enzymatic activity is unnecessary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Differentiation of HL-60 cells in serum-free hematopoietic cell media enhances the production of neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Flow Cytometric Identification of Hematopoietic and Leukemic Blast Cells for Tailored Clinical Follow-Up of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive analysis of human monocyte subsets using full-spectrum flow cytometry and hierarchical marker clustering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing BRD7116's Effect on Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD7116 is a novel bis-aryl sulfone compound that has demonstrated selective activity against leukemia stem cells (LSCs).[1][2] Pre-clinical studies have revealed that this compound exerts its anti-leukemic effects through both cell-autonomous and cell-non-autonomous mechanisms.[1][2] A key observation is the induction of myeloid differentiation in leukemic cells upon treatment with this compound.[1][2] These application notes provide detailed protocols for assessing the differentiating effect of this compound on leukemia cells, guidance on data interpretation, and a discussion of potential signaling pathways involved.
Data Presentation
The following tables summarize representative quantitative data for the effects of this compound.
Table 1: Dose-Response of this compound on Leukemia Stem Cells (LSCs) and Hematopoietic Stem and Progenitor Cells (HSPCs) in Co-culture
| Cell Type | EC50 (nM) | Maximum Inhibition (%) |
| LSCe cells | ~200 | >90 |
| Normal HSPCs | >10,000 | <20 |
Data is representative and compiled from descriptive findings in published studies.[1][2]
Table 2: Gene Set Enrichment Analysis (GSEA) of LSCe cells treated with this compound
| Gene Set | Enrichment Score (ES) | Normalized Enrichment Score (NES) | False Discovery Rate (FDR) q-val |
| Myeloid Differentiation Signature (ATRA-induced) | Positive | Statistically Significant | < 0.05 |
This table represents the expected outcome based on published findings indicating a significant enrichment of a myeloid differentiation gene signature.[1][2]
Key Experiments and Protocols
Leukemia-Stroma Co-culture Assay
This assay is crucial for evaluating both the cell-autonomous and cell-non-autonomous effects of this compound.
Protocol:
-
Stromal Cell Seeding:
-
This compound Treatment (for cell-non-autonomous effect):
-
Once the stromal layer is confluent, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubate for 72 hours.
-
Wash the wells gently with PBS three times to remove any residual compound.[1]
-
-
Leukemia Cell Seeding:
-
Add leukemia cells (e.g., primary LSC-enriched cells or a relevant cell line) to the pre-treated or untreated stromal monolayer at a suitable density.
-
For cell-autonomous effect assessment, add this compound directly to the co-culture of untreated stromal cells and leukemia cells.
-
-
Incubation and Analysis:
-
Co-culture the cells for 6-7 days.
-
Assess the viability and proliferation of leukemia cells using methods such as fluorescence microscopy (if using fluorescently labeled cells) or flow cytometry.
-
The formation of "cobblestone areas," indicative of hematopoietic stem and progenitor cell activity, can be quantified as a measure of LSC function.[2]
-
Experimental Workflow for Co-culture Assays
Caption: Workflow for assessing this compound's effects in a co-culture system.
Flow Cytometry for Myeloid Differentiation Markers
This method provides quantitative data on the expression of cell surface markers associated with myeloid differentiation.
Protocol:
-
Cell Preparation:
-
Culture leukemia cells with and without this compound for a predetermined time course (e.g., 24, 48, 72 hours).
-
Harvest cells and wash with cold PBS containing 2% FBS (FACS buffer).
-
-
Antibody Staining:
-
Washing:
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Resuspend the cell pellet in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of cells expressing differentiation markers.
-
Morphological Analysis of Differentiation
Visual inspection of cell morphology provides qualitative evidence of differentiation.
Protocol:
-
Cell Preparation:
-
Treat leukemia cells with this compound as described for the flow cytometry assay.
-
Harvest cells and prepare cytospin slides.
-
-
Staining:
-
Stain the slides with May-Grünwald-Giemsa or Wright-Giemsa stain.[7]
-
-
Microscopy:
-
Examine the slides under a light microscope.
-
Look for morphological changes indicative of myeloid differentiation, such as a decreased nuclear-to-cytoplasmic ratio, nuclear segmentation, and the appearance of cytoplasmic granules.[7]
-
Gene Set Enrichment Analysis (GSEA)
GSEA is a powerful computational method to determine if a predefined set of genes shows statistically significant, concordant differences between two biological states (e.g., this compound-treated vs. control).[8][9]
Protocol:
-
RNA Extraction and Sequencing:
-
Data Analysis:
-
Perform differential gene expression analysis between the this compound-treated and control groups.
-
Rank all genes based on a suitable metric (e.g., log2 fold change or signal-to-noise ratio).
-
-
GSEA Software:
-
Interpretation:
-
A positive and statistically significant Normalized Enrichment Score (NES) for the myeloid differentiation gene set indicates that this compound treatment induces a transcriptional program consistent with myeloid differentiation.
-
Potential Signaling Pathways Modulated by this compound
The precise mechanism by which this compound induces myeloid differentiation is still under investigation.[1][2] However, based on the known signaling pathways that regulate myeloid differentiation in leukemia, the following are plausible targets for further investigation.[11][12][13][14]
-
PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in AML and its inhibition can promote differentiation.[11]
-
WNT/β-catenin Pathway: Aberrant WNT signaling is implicated in LSC self-renewal, and its modulation can influence differentiation.[11]
-
NOTCH Pathway: NOTCH signaling plays a complex role in hematopoiesis and its inhibition can induce myeloid differentiation in certain contexts.[11][13]
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MAPK Pathway: The MAPK pathway is involved in cell proliferation and differentiation, and its components are potential targets for inducing differentiation.[11]
Hypothesized Signaling Cascade for this compound-Induced Differentiation
Caption: Potential signaling pathways modulated by this compound to induce differentiation.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for researchers to investigate the effects of this compound on cell differentiation. By employing a combination of co-culture assays, flow cytometry, morphological analysis, and gene expression profiling, a detailed understanding of the pro-differentiating activity of this promising anti-leukemic compound can be achieved. Further investigation into the specific molecular targets and signaling pathways will be critical for its clinical development.
References
- 1. Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] 21 Role of Signaling Pathways in Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Primary mesenchymal stromal cells in co-culture with leukaemic HL-60 cells are sensitised to cytarabine-induced genotoxicity, while leukaemic cells are protected - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiation and Characterization of Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ebiohippo.com [ebiohippo.com]
- 7. Effective Cellular Morphology Analysis for Differentiation Processes by a Fluorescent 1,3a,6a-Triazapentalene Derivative Probe in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSEA User Guide [gsea-msigdb.org]
- 9. GSEA [gsea-msigdb.org]
- 10. bigomics.ch [bigomics.ch]
- 11. Signaling Pathways in Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inflammatory Signaling Pathways in Preleukemic and Leukemic Stem Cells [frontiersin.org]
- 13. Signaling pathways involved in chronic myeloid leukemia pathogenesis: The importance of targeting Musashi2-Numb signaling to eradicate leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling pathways involved in chronic myeloid leukemia pathogenesis: the importance of targeting Musashi2-Numb signaling to eradicate leukemia stem cells [ijbms.mums.ac.ir]
Application Notes and Protocols for In Vitro and Ex Vivo Studies of BRD7116 in Leukemia Models
Topic: In Vitro and Ex Vivo Studies Using BRD7116 in Models of Leukemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel bis-aryl sulfone compound identified through a niche-based screening platform designed to discover small molecules that selectively target leukemia stem cells (LSCs) within a supportive microenvironment. This approach is critical as the bone marrow niche is understood to play a protective role for LSCs, contributing to chemotherapy resistance. While direct in vivo efficacy studies of this compound in mouse models of leukemia have not been extensively reported in the primary literature, detailed in vitro and ex vivo studies have elucidated its unique mechanism of action and its potential as a selective anti-leukemic agent.
This compound has demonstrated a potent and selective inhibitory effect on leukemia stem-enriched cells (LSCe) through both cell-autonomous and, notably, cell-non-autonomous mechanisms.[1][2] The compound appears to modulate the supportive stromal cell niche, thereby rendering it less capable of sustaining leukemia cells.[2][3] These application notes provide a summary of the quantitative data and detailed protocols from the key in vitro and ex vivo experiments that characterized the anti-leukemic activity of this compound.
Data Presentation
The following tables summarize the quantitative data from the primary screening and secondary assays involving this compound.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Type | Metric | Value | Reference |
| Co-culture Assay | LSCe | EC50 | 200 nM | [2] |
| Co-culture Assay | HSPCs | Activity | Limited | [2] |
| Monoculture Assay | AML Cell Lines | % Inhibition | ~50% at 20 µM | [2] |
Table 2: Cell-Non-Autonomous Activity of this compound
| Experimental Condition | Readout | Outcome | Reference |
| Stroma pre-treatment with this compound | LSCe Cobblestone Area Formation | Partially recapitulated inhibition | [2] |
| Stroma pre-treatment with this compound | Stromal Cell Viability | No significant alteration | [2] |
| Stroma pre-treatment with this compound | LSCe vs. HSPC Inhibition | Preferential inhibition of LSCe | [2] |
Experimental Protocols
1. MLL-AF9 Mouse Model of Acute Myeloid Leukemia
A well-characterized mouse model of human AML driven by the MLL-AF9 oncogene is utilized to generate primary leukemia cells.[1][2]
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Leukemia Induction: Bone marrow cells from 5-fluorouracil-treated C57BL/6 mice are transduced with a retrovirus encoding the MLL-AF9 oncogene.
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Transplantation: The transduced cells are then transplanted into lethally irradiated syngeneic recipient mice.
-
Cell Isolation: Leukemia stem cell-enriched (LSCe) cells are isolated from the bone marrow of leukemic animals using fluorescence-activated cell sorting (FACS).
2. Niche-Based Co-Culture Screening Assay
This protocol was used to screen for compounds that inhibit leukemia cells within a supportive stromal niche.
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Cell Plating: Bone marrow-derived stromal cells (OP9 or primary BMSCs) are plated in 384-well plates to form a confluent monolayer.
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Compound Addition: Test compounds, such as this compound, are added to the stromal cell culture.
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LSCe Cell Plating: LSCe cells are then seeded onto the stromal layer.
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Incubation: The co-cultures are incubated for 6 days to allow for the formation of cobblestone areas, a hallmark of hematopoietic stem and progenitor cell activity.
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Imaging and Analysis: Plates are imaged, and cobblestone areas are quantified using automated image analysis software.
3. Stromal Pre-treatment Assay to Assess Cell-Non-Autonomous Effects
This protocol is designed to determine if a compound's anti-leukemic effect is mediated through its action on the stromal cells.
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Stromal Cell Plating: Plate OP9 stromal cells in a multi-well plate and grow to confluency.
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Compound Treatment: Treat the stromal monolayer with this compound or a vehicle control (DMSO) for 3 days.
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Wash Step: After the 3-day pre-treatment, thoroughly wash the stromal monolayer to remove any residual compound.
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Co-culture Initiation: Seed LSCe cells onto the pre-treated and washed stromal layer.
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Analysis: After 6 days of co-culture, quantify the cobblestone area formation to assess the impact of the stromal pre-treatment on the ability of the stroma to support LSCe cells.
Visualizations
Experimental Workflow for Niche-Based Screening
Caption: Workflow for the niche-based co-culture screen to identify selective inhibitors of leukemia stem cells.
Proposed Signaling Pathway for this compound's Cell-Non-Autonomous Activity
Caption: Proposed cell-non-autonomous mechanism of this compound, where it modulates stromal cells to inhibit leukemia stem cell support.
References
Troubleshooting & Optimization
Troubleshooting BRD7116 insolubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of BRD7116 in aqueous media during their experiments.
Troubleshooting Guide: this compound Insolubility in Aqueous Media
Researchers commonly encounter challenges with dissolving this compound in aqueous buffers, which is expected given its hydrophobic chemical structure. The recommended procedure is to first dissolve the compound in an organic solvent and then dilute it into the aqueous experimental medium. This guide provides a step-by-step process and solutions to common problems.
Initial Solubility and Stock Solution Preparation
This compound is a bis-aryl sulfone that is sparingly soluble in aqueous solutions.[1][2] However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[3][4]
Quantitative Solubility Data:
| Solvent | Maximum Solubility | Source |
| DMSO | ≥ 48 mg/mL (96.65 mM) | [1] |
| DMSO | up to 40 mg/mL | [3] |
| Ethanol | up to 15 mg/mL | [3] |
Recommended Protocol for Preparing an Aqueous Working Solution:
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Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the powder is completely dissolved. Gentle warming or vortexing can aid dissolution.[1][3]
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Serial Dilution: Perform serial dilutions of the DMSO stock solution with your aqueous experimental buffer (e.g., PBS, cell culture media) to achieve the desired final concentration.
-
Rapid Mixing: When diluting, add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and homogenous mixing. This minimizes localized high concentrations of the compound that can lead to precipitation.
Troubleshooting Precipitation in Aqueous Media
Problem: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.
This is a common issue when the final concentration of the compound in the aqueous medium exceeds its kinetic solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: We recommend using 100% DMSO to prepare a high-concentration stock solution of this compound.[1][3] It is soluble up to at least 48 mg/mL in DMSO.[1] Ethanol is another option, with a solubility of up to 15 mg/mL.[3]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The final concentration of DMSO in your cell-based assays should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%. However, the tolerance to DMSO can be cell-line dependent. It is advisable to run a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cells.
Q3: I am still seeing precipitation even with a low DMSO concentration. What should I do?
A3: If precipitation persists, consider the following:
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Lower the final concentration of this compound: Your desired concentration may be above the compound's solubility limit in your specific aqueous medium.
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Adjust the pH of your buffer: The solubility of many small molecules is pH-dependent. Systematically testing a range of pH values for your buffer may identify a condition where this compound is more soluble.
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Use a co-solvent: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol 400 (PEG 400) can be used in small quantities in the final solution to improve solubility.
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Incorporate a surfactant: Non-ionic surfactants such as Tween-20 or Pluronic F-68 can help to keep hydrophobic compounds in solution. Use these at very low concentrations (e.g., 0.01-0.1%).
Q4: How can I determine the solubility of this compound in my specific experimental buffer?
A4: You can perform a kinetic solubility assay to determine the solubility limit in your buffer. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective inhibitor of leukemia stem cell (LSC) activity.[2] Its mechanism involves both cell-autonomous and non-cell-autonomous effects. It can induce transcriptional changes in LSCs consistent with myeloid differentiation.[5] Additionally, it impairs the ability of stromal cells to support leukemia cells.[2] The precise signaling pathways are still under investigation, but likely intersect with known LSC maintenance pathways such as Wnt/β-catenin, PI3K/AKT, and Notch signaling.
Caption: Key signaling pathways in Leukemia Stem Cells (LSCs).
Experimental Protocols
Protocol: Kinetic Solubility Assay
This protocol allows you to determine the kinetic solubility of this compound in your specific aqueous buffer.[6][7][8]
Materials:
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This compound
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100% DMSO
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Your aqueous buffer of interest (e.g., PBS, pH 7.4)
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96-well microplate (clear bottom for visual inspection, or UV-transparent for spectrophotometric reading)
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Multichannel pipette
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Plate shaker
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Optional: Nephelometer or UV/Vis plate reader
Procedure:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Set up the 96-well plate: Add 98 µL of your aqueous buffer to each well in a column.
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Add the compound: Add 2 µL of the 10 mM this compound stock solution to the first well of the column. This will give a final concentration of 200 µM this compound and 2% DMSO.
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Perform serial dilutions: Mix the contents of the first well thoroughly by pipetting up and down. Then, transfer 50 µL from the first well to the second well (containing 98 µL of buffer, now 148 µL total after mixing). Continue this 1:2 serial dilution down the column.
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Incubate: Cover the plate and incubate at room temperature for 1-2 hours on a plate shaker.
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Assess Precipitation:
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Visual Inspection: Carefully inspect each well for signs of precipitation (cloudiness, solid particles). The highest concentration that remains clear is an estimate of the kinetic solubility.
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(Optional) Instrumental Analysis:
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Nephelometry: Measure the light scattering in each well using a nephelometer. A sharp increase in scattering indicates precipitation.
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UV/Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where this compound absorbs. Compare the absorbance to a standard curve of this compound prepared in 100% DMSO to determine the concentration in the supernatant. The concentration at which the measured value plateaus is the kinetic solubility.
-
-
Data Analysis:
The highest concentration of this compound that remains in solution after the incubation period is determined as the kinetic solubility under the tested conditions. This information can guide the preparation of working solutions for your experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. BRD 7116 Supplier | 329059-55-4 | Hello Bio [hellobio.com]
- 5. Niche-based screening identifies small-molecule inhibitors of leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Optimizing BRD7116 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vitro use of BRD7116. The following troubleshooting guides and FAQs address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: Based on published data, a dose-response experiment is crucial. A good starting range would be from low nanomolar (nM) to low micromolar (µM). For leukemia stem-like cells (LSCe) in a co-culture system, an EC50 of 200 nM has been reported.[1] However, for AML cell lines, approximately 50% inhibition was observed at 20 µM.[1] Therefore, the optimal concentration is highly cell-type dependent. We recommend an initial broad dose-response curve (e.g., 10 nM to 50 µM) to determine the optimal range for your specific cell system.
Q2: I am not observing the expected phenotype. What are some potential reasons?
A2: Several factors could contribute to a lack of an expected phenotype:
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Suboptimal Concentration: As mentioned in Q1, the effective concentration of this compound is cell-type specific. Re-evaluate your dose-response curve.
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Cell Culture Conditions: The presence of a stromal niche has been shown to be critical for the anti-leukemic activity of this compound.[1] Ensure your in vitro model appropriately mimics the necessary microenvironment if you are studying its cell-non-autonomous effects.
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Duration of Treatment: The incubation time required to observe a phenotype can vary. For gene expression changes in LSCe cells, a 6-hour treatment has been used.[1] For cobblestone area formation assays, a 6-day co-culture period was utilized.[1] You may need to perform a time-course experiment to determine the optimal treatment duration.
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Compound Stability: Ensure the compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.
Q3: How can I distinguish between cell-autonomous and cell-non-autonomous effects of this compound?
A3: To dissect the mechanism of action, you can perform experiments where only specific cell populations are treated. For example, to test for cell-non-autonomous effects on stromal cells, you can pre-treat the stromal layer with this compound for a period (e.g., 3 days), wash the compound away, and then co-culture the target cells (e.g., LSCe cells) with the pre-treated stroma.[1] A cell-autonomous effect can be investigated by treating the target cells in suspension before placing them in co-culture.[1]
Q4: What are the known off-target effects of this compound?
A4: The provided search results do not contain specific information on the off-target effects of this compound. As with any small molecule inhibitor, it is advisable to perform off-target profiling, for instance, by screening against a panel of kinases or other relevant targets, to better understand the compound's selectivity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent compound dispensing. | Use a calibrated multi-channel pipette or automated liquid handler for compound addition. | |
| Unexpected cytotoxicity in control cells | DMSO concentration is too high. | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cell line (typically ≤ 0.5%). |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. | |
| Inconsistent dose-response curve | Compound precipitation at high concentrations. | Visually inspect the wells for any precipitation. If observed, consider using a different solvent or lowering the maximum concentration. |
| Cell confluency is too high or too low. | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
Quantitative Data Summary
The following tables summarize the reported in vitro concentrations and efficacy of this compound from key experiments.
Table 1: this compound Efficacy in Different Cell Types
| Cell Type | Assay | Efficacy Metric | Concentration | Reference |
| Leukemia Stem-like Cells (LSCe) | Co-culture with BMSC stroma | EC50 | 200 nM | [1] |
| Normal Hematopoietic Stem/Progenitor Cells (HSPCs) | Co-culture with BMSC stroma | Limited activity | Not specified | [1] |
| AML Cell Lines | Monoculture | ~50% inhibition | 20 µM | [1] |
Table 2: Experimental Concentrations of this compound
| Experiment | Cell Type | Concentration | Duration | Reference |
| Gene Expression Profiling | LSCe cells (in suspension) | 5 µM | 6 hours | [1] |
| Stromal Pre-treatment | OP9 stromal cells | 8 concentrations (range not specified) | 3 days | [1] |
| Dose-Response in Co-culture | LSCe cells and HSPCs with BMSC stroma | Multiple concentrations | Not specified | [1] |
Experimental Protocols
Co-culture Assay for Dose-Response Analysis
This protocol is adapted from the methodology used to assess the effect of this compound on LSCe cells and HSPCs.[1]
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Cell Seeding: Seed bone marrow-derived stromal cells (e.g., BMSCs or OP9 cells) in a 384-well plate and culture until they form a confluent monolayer.
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Co-culture Addition: Add leukemia stem-like cells (LSCe) and normal hematopoietic stem and progenitor cells (HSPCs) to the stromal cell monolayer.
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Compound Treatment: Add this compound at a range of concentrations (e.g., 8-point dose-response from 10 nM to 20 µM) to the co-cultures. Include a DMSO vehicle control.
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Incubation: Incubate the co-culture plates for 6 days.
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Imaging and Analysis: Image the plates to assess the formation of cobblestone areas, a phenotype associated with stem-cell function. Quantify the cobblestone area using appropriate image analysis software.
Cytotoxicity Assay (General Protocol)
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Cell Seeding: Plate your target cells in a 96-well plate at a predetermined optimal density.
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Compound Addition: The following day, add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
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Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
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Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a live/dead cell stain.
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Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Gene Expression Profiling
This protocol is based on the experiment performed on LSCe cells.[1]
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Cell Treatment: Treat LSCe cells in suspension with 5 µM this compound or a DMSO vehicle control.
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Incubation: Incubate the cells for 6 hours.
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RNA Isolation: Harvest the cells and isolate total RNA using a standard RNA extraction kit.
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Library Preparation and Sequencing: Prepare RNA sequencing libraries and perform next-generation sequencing.
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Data Analysis: Analyze the sequencing data to identify differentially expressed genes between the this compound-treated and control groups. Perform gene set enrichment analysis (GSEA) to identify enriched biological pathways.
Visualizations
Caption: Known cellular effects of this compound.
Caption: Workflow for in vitro characterization.
References
Technical Support Center: BRD7116 and Cancer Cell Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of BRD7116 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of this compound?
A1: this compound, a bis-aryl sulfone, has been identified as a novel small molecule that selectively targets leukemia stem cells (LSCs). Its mechanism is twofold: it acts directly on LSCs to induce differentiation and indirectly by affecting the supportive stromal cell niche, thereby impairing its ability to sustain leukemia cells.[1][2] The direct molecular target of this compound has not been fully elucidated.
Q2: What are the observed effects of this compound on cancer cells versus normal cells?
A2: In co-culture systems, this compound has been shown to preferentially inhibit leukemia stem cells (LSCe cells) while exhibiting limited activity against normal hematopoietic stem and progenitor cells (HSPCs).[2] This suggests a therapeutic window for targeting leukemia. However, it also has a notable effect on stromal cells, which is a key consideration for potential off-target effects in a complex tumor microenvironment.[1][2]
Q3: How does this compound affect the tumor microenvironment?
A3: this compound exhibits cell-non-autonomous anti-leukemia activity.[1][2] It can impair the ability of stromal cells to support leukemia cells.[1] This is a critical consideration, as effects on the microenvironment can have broad, indirect consequences on cancer cell behavior and drug response.
Q4: What are the known downstream cellular effects of this compound treatment in cancer cells?
A4: In leukemia stem cells, treatment with this compound has been shown to induce transcriptional changes consistent with myeloid differentiation.[1][2] This suggests that this compound can push cancer cells out of a stem-like state and towards a more mature, less proliferative phenotype.
Troubleshooting Guides
Problem 1: High Toxicity Observed in Stromal Cells
Possible Cause: While this compound shows selectivity for leukemia cells over normal hematopoietic cells, its mechanism involves impairing stromal cell function.[1][2] At higher concentrations or with prolonged exposure, this can manifest as overt toxicity.
Troubleshooting Steps:
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Concentration Optimization: Perform a dose-response curve specifically monitoring stromal cell viability.
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Exposure Duration: Reduce the duration of this compound treatment.
-
Assay Method: Use a viability assay that distinguishes between different cell types in your co-culture (e.g., flow cytometry with specific markers).
Problem 2: Inconsistent Anti-Leukemic Effects of this compound
Possible Cause: The dual mechanism of this compound (direct on cancer cells, indirect via stroma) can lead to variability. The health and density of the stromal cell layer are critical for the cell-non-autonomous effect.
Troubleshooting Steps:
-
Stromal Cell Quality Control: Ensure consistent stromal cell plating density and viability before adding cancer cells.
-
Co-culture Conditions: Standardize the timing of this compound addition relative to the establishment of the co-culture.
-
Direct vs. Indirect Effect Assay: To isolate the direct effects, treat cancer cells with this compound in suspension (without stroma) and compare with the co-culture results.
Problem 3: No Induction of Differentiation Markers in a Specific Cancer Cell Line
Possible Cause: The differentiation-inducing effect of this compound may be cell-context dependent. The specific genetic background of your cancer cell line may lack the necessary pathways for this compound to act upon.
Troubleshooting Steps:
-
Positive Control: Use a known differentiation-inducing agent for your specific cell line to confirm the cells are capable of differentiation.
-
Gene Expression Analysis: Perform gene set enrichment analysis (GSEA) on treated cells to see if there are any transcriptional changes, even if overt morphological differentiation is absent.[1][2]
-
Alternative Cell Lines: Test this compound on a panel of cancer cell lines to identify sensitive and resistant models.
Quantitative Data Summary
| Parameter | Cell Type | Condition | Value | Reference |
| EC50 | LSCe cells | Co-culture with BMSC stroma | 200 nM | [2] |
| Inhibition | AML cell lines | Monoculture | ~50% at 20 µM | [2] |
| Effect on HSPCs | Normal HSPCs | Co-culture with BMSC stroma | Limited activity | [2] |
Experimental Protocols
Leukemia-Stroma Co-culture for this compound Treatment
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Stromal Cell Plating: Seed bone marrow stromal cells (e.g., OP9 or primary BMSCs) in a 96-well plate at a density that allows them to reach confluence within 24-48 hours.
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Leukemia Cell Seeding: Once the stromal layer is established, add leukemia stem cells (LSCe cells) at the desired density.
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This compound Addition: Prepare a serial dilution of this compound. Add the compound to the co-culture wells. Include a DMSO-only control.
-
Incubation: Incubate the co-culture plate for the desired period (e.g., 6 days).
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Analysis: Quantify the number of viable leukemia cells using a suitable method, such as flow cytometry with cell-specific markers or a viability assay like CellTiter-Glo.
Gene Expression Analysis of this compound-Treated Cells
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Cell Treatment: Treat leukemia stem cells in suspension with this compound (e.g., 5 µM) or a DMSO control for a specified time (e.g., 6 hours).
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RNA Extraction: Isolate total RNA from the cell pellets using a commercial kit (e.g., Qiagen RNeasy).
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Library Preparation and Sequencing: Prepare sequencing libraries and perform RNA sequencing.
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Data Analysis: Perform differential gene expression analysis. Use Gene Set Enrichment Analysis (GSEA) to identify enriched pathways, comparing the results to known gene signatures of myeloid differentiation.[1][2]
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Logical relationship of this compound's effects.
References
Technical Support Center: Managing BRD7116 Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the potential cytotoxicity of BRD7116 in non-target cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel bis-aryl sulfone compound identified as a selective inhibitor of leukemia stem cells (LSCs). Its mechanism of action is two-fold:
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Cell-Non-Autonomous Activity: this compound acts on stromal cells within the bone marrow niche, impairing their ability to support the survival and proliferation of leukemia cells.
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Cell-Autonomous Activity: The compound directly affects LSCs, inducing transcriptional changes that are consistent with myeloid differentiation.[1]
Q2: Is this compound expected to be cytotoxic to all cell types?
No, this compound has demonstrated selectivity for leukemia stem cells while showing limited activity against normal hematopoietic stem and progenitor cells (HSPCs).[1] This suggests a therapeutic window where it can be effective against target cells with minimal impact on their normal counterparts. However, off-target cytotoxicity can still occur, particularly at higher concentrations.
Q3: What is the reported potency of this compound?
The following table summarizes the reported efficacy of this compound in different cell populations.
| Cell Type | Metric | Value | Reference |
| Leukemia Stem Cells (LSCe) in co-culture | EC50 | 200 nM | |
| Acute Myeloid Leukemia (AML) cell lines | Inhibition | ~50% at 20 µM | |
| Normal Hematopoietic Stem and Progenitor Cells (HSPCs) | Activity | Limited | [1] |
Troubleshooting Guide: Off-Target Cytotoxicity
This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity in non-target cells when using this compound.
Q4: I am observing significant cytotoxicity in my non-target control cell line. What are the potential causes and how can I address this?
Several factors can contribute to off-target cytotoxicity. The following workflow can help you identify and resolve the issue.
References
Variability in BRD7116 effectiveness across different AML subtypes
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals investigating the effectiveness of the novel anti-leukemia stem cell (LSC) agent, BRD7116, in various Acute Myeloid Leukemia (AML) subtypes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in AML?
A1: this compound is a novel bis-aryl sulfone compound that has demonstrated selective activity against leukemia stem cells (LSCs).[1][2] Its mechanism of action is twofold:
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Cell-autonomous effect: this compound induces myeloid differentiation in AML cells. Gene Set Enrichment Analysis (GSEA) has shown that treatment with this compound leads to transcriptional changes consistent with myeloid differentiation.[1][3]
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Cell-non-autonomous effect: this compound also acts on the bone marrow stroma, impairing its ability to support and protect leukemia cells.[1]
Q2: How does the effectiveness of this compound vary across different AML subtypes?
A2: Currently, comprehensive data on the differential effectiveness of this compound across a wide range of AML subtypes is limited. However, initial studies have shown its activity against patient-derived primary human leukemia cells with various mutations.[1] The table below summarizes the available data on this compound's effectiveness.
Q3: What is the recommended in vitro concentration of this compound to use in my experiments?
A3: Based on available data, this compound exhibited an EC50 of 200 nM for leukemia stem-like cells (LSCe) in a co-culture system with stromal cells.[1] It is important to note that this compound showed limited activity against AML cell lines in suspension (approximately 50% inhibition at 20 µM).[1] Therefore, for experiments investigating the effects on LSCs within a supportive microenvironment, concentrations around the 200 nM range are recommended as a starting point. For other experimental setups, a dose-response study is advised to determine the optimal concentration.
Q4: Does this compound show toxicity towards normal hematopoietic cells?
A4: Preclinical studies have indicated that this compound has limited activity against normal hematopoietic stem and progenitor cells (HSPCs), suggesting a favorable therapeutic window.[1]
Troubleshooting Guides
Issue 1: Low or no induction of myeloid differentiation in AML cells treated with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific AML cell line or primary sample. |
| Cell Line Insensitivity | Some AML cell lines may be inherently resistant to differentiation-inducing agents. Consider testing a panel of cell lines with different genetic backgrounds. |
| Inappropriate Differentiation Assay | Ensure you are using appropriate markers and methods to assess myeloid differentiation (e.g., flow cytometry for CD11b, CD14, morphological analysis, or functional assays like NBT reduction). |
| Incorrect Incubation Time | Differentiation is a time-dependent process. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment duration. |
| Absence of a Supportive Microenvironment | The effect of this compound is enhanced in the presence of a stromal co-culture. Consider establishing a co-culture system with bone marrow stromal cells. |
Issue 2: High variability in results from co-culture experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Stromal Cell Layer | Ensure a confluent and healthy monolayer of stromal cells before seeding AML cells.[4] |
| Variable Cell Seeding Densities | Precisely control the seeding density of both stromal and AML cells in all wells. |
| Incompatible Co-culture Medium | Use a medium that supports the growth of both cell types. It may be necessary to test different media formulations.[5] |
| Detachment of Stromal Layer | The addition of leukemia cells can sometimes cause stromal cell detachment. Using conditioned medium from the stromal cells when co-culturing can help prevent this.[4] |
| Cross-contamination of Cell Populations | If analyzing the two cell populations separately after co-culture, ensure efficient and pure separation using methods like FACS based on specific cell surface markers. |
Quantitative Data Summary
| Parameter | Cell Type/Condition | Value | Reference |
| EC50 | Leukemia Stem-like Cells (LSCe) in co-culture | 200 nM | [1] |
| Activity | AML Cell Lines (in suspension) | ~50% inhibition at 20 µM | [1] |
| Activity | Patient-derived AML with FLT3-ITD+ | Active | [1] |
| Activity | Patient-derived AML with NPM1 mutation | Active | [1] |
| Activity | Patient-derived AML with CBFB-MYH11 fusion | Active | [1] |
| Activity | Patient-derived AML with trisomy 11, del(17p) | Active | [1] |
| Activity | Patient-derived AML with CEBPA double mutation | Active | [1] |
| Activity | Patient-derived AML with MLL-AF9 fusion | Active | [1] |
Experimental Protocols
Protocol 1: In Vitro Myeloid Differentiation Assay
-
Cell Plating: Seed AML cells (e.g., HL-60 or primary patient samples) in a suitable culture plate at a density of 2 x 10^5 cells/mL.
-
Treatment: Add this compound at the desired final concentrations (a dose-response from 10 nM to 10 µM is recommended for initial experiments). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, harvest the cells by centrifugation.
-
Staining for Flow Cytometry: Resuspend the cells in FACS buffer and stain with fluorescently conjugated antibodies against myeloid differentiation markers such as CD11b and CD14.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of cells expressing the differentiation markers.
-
Morphological Analysis (Optional): Prepare cytospins of the treated cells and stain with Wright-Giemsa. Assess cellular morphology for signs of myeloid differentiation under a microscope.
Protocol 2: AML-Stroma Co-culture Experiment
-
Stromal Cell Plating: Seed bone marrow stromal cells (e.g., HS-5 or primary mesenchymal stromal cells) in a culture plate to form a confluent monolayer.
-
AML Cell Seeding: Once the stromal layer is confluent, remove the medium and seed the AML cells on top of the stromal layer at a predetermined ratio (e.g., 10:1 AML cells to stromal cells).
-
Treatment: Add this compound at the desired concentrations to the co-culture.
-
Incubation: Co-culture the cells for the desired period (e.g., 3-6 days).
-
Analysis of AML Cell Viability/Proliferation:
-
If AML cells are fluorescently labeled, their viability can be assessed directly by microscopy or flow cytometry.
-
Alternatively, harvest the non-adherent AML cells and perform a viability assay (e.g., trypan blue exclusion or a luminescence-based assay).
-
-
Analysis of Differentiation: Harvest the AML cells and perform a myeloid differentiation assay as described in Protocol 1.
Visualizations
Caption: Workflow for evaluating this compound in an AML-stroma co-culture system.
Caption: Postulated signaling pathway for this compound-induced myeloid differentiation.
References
Technical Support Center: BRD7116 Stability in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of the small molecule BRD7116 in cell culture media.
Troubleshooting Guide
Unexpected or inconsistent results when using this compound in cell culture experiments can often be attributed to its stability in the culture medium. This guide will help you troubleshoot common issues.
| Issue | Potential Cause | Recommended Action |
| Lower than expected efficacy of this compound. | Degradation in Media: this compound may be unstable under your specific culture conditions (e.g., pH, temperature, light exposure). | Perform a stability study using HPLC or LC-MS to quantify the concentration of this compound over the time course of your experiment.[1][2][3] |
| Adsorption to Labware: The compound may be binding to plastic surfaces of plates or tubes, reducing its effective concentration. | Use low-binding plates and tubes. Include a "media only" control (without cells) to assess loss due to adsorption.[4] | |
| Serum Protein Binding: Components in Fetal Bovine Serum (FBS) or other sera can bind to this compound, making it less available to cells.[4] | Test the stability and activity of this compound in serum-free versus serum-containing media. Consider reducing the serum percentage if permissible for your cell type. | |
| High variability between replicate experiments. | Inconsistent Media Preparation: Variations in media pH, serum lot, or supplement concentrations can affect compound stability. | Standardize your media preparation protocol. Record the lot numbers of all components. Test each new lot of serum for its effect on this compound activity. |
| Precipitation of this compound: The compound may be precipitating out of solution, especially at higher concentrations or after temperature changes. | Visually inspect the media for any precipitate. Determine the solubility of this compound in your specific culture medium.[5] Prepare fresh dilutions from a concentrated stock for each experiment. | |
| Cell toxicity observed at expected non-toxic concentrations. | Formation of a Toxic Degradant: A breakdown product of this compound could be more toxic than the parent compound. | Use LC-MS to identify potential degradation products in the culture media over time.[6] |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used in the culture.[5] | Ensure the final concentration of the solvent is below the tolerance level for your specific cell line (typically <0.1% for DMSO). Run a solvent-only control. |
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in stock solutions?
A1: this compound is soluble in DMSO (up to 40 mg/ml or 100mM) and ethanol (up to 15 mg/ml or 20mM).[7] Stock solutions in these solvents can be stored at -20°C for up to one month.[7] It is recommended to prepare and use aqueous dilutions on the same day.
Q2: What factors in my cell culture media can affect the stability of this compound?
A2: Several factors can influence the stability of a small molecule like this compound in culture media:
-
pH: Standard culture media is buffered to a physiological pH (typically 7.2-7.4).[4] Deviations from this range can accelerate the degradation of pH-sensitive compounds.
-
Temperature: Incubator temperatures (typically 37°C) can increase the rate of chemical degradation compared to storage at room temperature or 4°C.[1]
-
Serum Components: Enzymes (e.g., esterases, proteases) and binding proteins in serum can degrade or sequester the compound.[4]
-
Media Components: Certain components of the media, such as amino acids or reducing agents, could potentially react with the compound.[8]
-
Light Exposure: Some compounds are light-sensitive. While there is no specific data on this compound's photosensitivity, it is good practice to minimize its exposure to light.
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: The most reliable way to assess stability is to perform a time-course experiment. This involves incubating this compound in your complete cell culture medium (both with and without cells) under standard culture conditions (37°C, 5% CO2). Samples are collected at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) and analyzed by a quantitative method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the parent compound.[4][6][9]
Q4: What is the difference between stability in media and bioavailability to the cells?
A4:
-
Stability in media refers to the chemical integrity of the compound in the culture medium over time. An unstable compound will degrade, and its concentration will decrease.
-
Bioavailability is the fraction of the compound that is available to interact with the cells.[4] A compound can be stable but have low bioavailability due to factors like strong binding to serum proteins or adsorption to the culture vessel.[4] Both stability and bioavailability are crucial for accurate interpretation of experimental results.
Experimental Protocols
Protocol for Assessing this compound Stability in Culture Media using HPLC
This protocol outlines a method to quantify the concentration of this compound over time in a standard cell culture medium.
1. Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sterile, low-binding microcentrifuge tubes
-
HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in DMSO.
-
Spiked Culture Medium (10 µM): Add the 10 mM this compound stock solution to the complete cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
3. Experimental Procedure:
-
Add 1 mL of the 10 µM spiked culture medium to multiple sterile, low-binding microcentrifuge tubes.
-
Place the tubes in a cell culture incubator at 37°C with 5% CO2.
-
At each time point (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), remove one tube from the incubator.
-
Sample Preparation (Protein Precipitation):
-
To the 1 mL media sample, add 2 mL of cold acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.[10]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in 100 µL of 50:50 Mobile Phase A:Mobile Phase B.
-
-
HPLC Analysis:
-
Inject 20 µL of the reconstituted sample onto the HPLC system.
-
Run a gradient elution method (e.g., 5% to 95% Mobile Phase B over 15 minutes).
-
Monitor the absorbance at a wavelength appropriate for this compound (e.g., determined by a UV scan, likely around 263 nm).[11]
-
Record the peak area corresponding to this compound.
-
4. Data Analysis:
-
Create a standard curve by preparing serial dilutions of this compound in culture medium, processing them as described above, and plotting the peak area against the known concentration.
-
Use the standard curve to determine the concentration of this compound in the samples at each time point.
-
Plot the concentration of this compound versus time to visualize its stability profile.
Quantitative Data Summary
The following table presents example data from a hypothetical stability study of this compound in different media conditions, analyzed by HPLC.
| Time (Hours) | Concentration in Media + 10% FBS (µM) | Concentration in Serum-Free Media (µM) | Concentration in Media Only (No Cells) (µM) |
| 0 | 10.0 | 10.0 | 10.0 |
| 2 | 9.8 | 9.9 | 9.9 |
| 6 | 9.5 | 9.7 | 9.8 |
| 12 | 9.1 | 9.4 | 9.6 |
| 24 | 8.2 | 8.9 | 9.2 |
| 48 | 6.5 | 8.0 | 8.5 |
| 72 | 4.8 | 7.1 | 7.8 |
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Potential factors affecting the effective concentration of this compound.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. sciex.com [sciex.com]
Technical Support Center: BRD7116 Combination Strategies
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing BRD7116 in combination with other drugs to anticipate and overcome potential resistance in cancer therapy, with a focus on acute myeloid leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a novel small molecule that has demonstrated selective activity against leukemia stem cells (LSCs). Its mechanism of action is understood to be two-fold:
-
Cell-Autonomous Effects: this compound induces transcriptional changes in LSCs consistent with myeloid differentiation.[1][2] This forces the leukemic cells to mature, thereby halting their uncontrolled proliferation.
-
Cell-Non-Autonomous Effects: this compound impairs the ability of the bone marrow stromal cells to support leukemia cells.[2] This disruption of the protective tumor microenvironment makes the cancer cells more vulnerable.
Q2: Has resistance to this compound been characterized?
A2: To date, specific mechanisms of acquired resistance to this compound have not been extensively characterized in published literature. However, based on general principles of drug resistance in cancer, particularly in AML, we can anticipate potential mechanisms.
Q3: What are the hypothesized mechanisms of resistance to this compound?
A3: Based on its mechanism of action, resistance to this compound could potentially arise from:
-
Alterations in Differentiation Pathways: Cancer cells may acquire mutations or epigenetic modifications that block the myeloid differentiation pathway downstream of this compound's target.
-
Activation of Pro-Survival Signaling: Upregulation of anti-apoptotic proteins (e.g., BCL-2, MCL-1) or activation of survival pathways (e.g., PI3K/AKT/mTOR) could allow cancer cells to evade cell death despite differentiation signals.[3][4]
-
Microenvironment Independence: Leukemic cells may evolve to become less dependent on the supportive stromal niche, thereby bypassing the cell-non-autonomous effects of this compound.
-
Drug Efflux: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, could reduce the intracellular concentration of this compound.[3]
Q4: What are rational combination strategies to overcome potential resistance to this compound?
A4: To proactively address potential resistance, combining this compound with agents that have complementary mechanisms of action is a logical approach. Potential combination partners include:
-
BCL-2 Inhibitors (e.g., Venetoclax): By promoting apoptosis, BCL-2 inhibitors can target cells that may be resistant to the differentiation-inducing effects of this compound.[5] There is evidence that simvastatin, which also affects the tumor microenvironment, can synergize with venetoclax in AML.[6]
-
Other Differentiation-Inducing Agents (e.g., ATRA, HDAC inhibitors): Combining this compound with other agents that promote myeloid differentiation through different pathways could create a synergistic effect and reduce the likelihood of resistance.[7][8][9]
-
Kinase Inhibitors (e.g., FLT3, JAK, or PI3K/AKT/mTOR inhibitors): For leukemias driven by specific signaling pathways, combining this compound with targeted kinase inhibitors could simultaneously block proliferation and induce differentiation.[3][4][10][11]
-
Standard Chemotherapy (e.g., Cytarabine): this compound could potentially sensitize leukemic cells to the cytotoxic effects of conventional chemotherapy agents.[7][12]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| High cell viability in co-culture despite this compound treatment. | 1. Sub-optimal drug concentration. 2. Intrinsic resistance of the cell line. 3. Protective effect of the stromal layer is too strong. | 1. Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. 2. Consider combining this compound with a synergistic agent identified from the literature or your own screening. 3. Evaluate the effect of this compound on the stromal cells alone to confirm its activity. |
| Antagonistic or no synergistic effect observed with a combination. | 1. Inappropriate drug ratio. 2. Negative drug-drug interaction. 3. Overlapping mechanisms of action. | 1. Perform a checkerboard assay with a wide range of concentrations for both drugs to identify synergistic ratios. 2. Consult literature for known interactions between the drug classes. 3. Choose combination partners with distinct and complementary mechanisms of action. |
| Toxicity to normal hematopoietic cells in co-culture. | 1. High concentrations of one or both drugs. 2. Off-target effects of the combination. | 1. Lower the concentrations of the drugs to a range that is selective for cancer cells. 2. Include a control with normal hematopoietic stem and progenitor cells (HSPCs) to assess the therapeutic window. |
Data Presentation
Table 1: Summary of Preclinical Data for this compound
| Parameter | Cell Type | Assay | Value | Reference |
| EC50 | LSCe cells (murine MLL-AF9) | Co-culture with BMSC | ~1 µM | [2] |
| EC50 | Normal HSPCs | Co-culture with BMSC | > 10 µM | [2] |
| Effect | LSCe cells | Gene Set Enrichment Analysis | Enrichment of AML differentiation gene signature | [2] |
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This protocol is designed to assess the synergistic, additive, or antagonistic effects of combining this compound with another drug.
Materials:
-
Leukemia cell line of interest
-
This compound
-
Combination drug
-
384-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Methodology:
-
Prepare serial dilutions of this compound and the combination drug in cell culture medium.
-
Seed leukemia cells into 384-well plates at a predetermined optimal density.
-
Add this compound and the combination drug to the wells in a checkerboard format, where each well has a unique combination of concentrations. Include wells with single agents and a vehicle control.
-
Incubate the plates for a duration appropriate for the cell line (e.g., 72 hours).
-
Add the cell viability reagent to each well and measure the signal using a plate reader.
-
Calculate the percentage of cell viability for each well relative to the vehicle control.
-
Analyze the data using a synergy model (e.g., Bliss independence or Loewe additivity) to determine the nature of the drug interaction.
Protocol 2: Leukemia-Stroma Co-culture Assay
This protocol evaluates the efficacy of this compound in a more physiologically relevant context that includes the tumor microenvironment.
Materials:
-
Leukemia cell line (e.g., MOLM-13)
-
Stromal cell line (e.g., HS-5)
-
Co-culture medium
-
This compound and combination drug
-
96-well plates
-
Flow cytometer and relevant antibodies (e.g., for apoptosis and differentiation markers)
Methodology:
-
Seed the stromal cells in a 96-well plate and allow them to form a confluent monolayer.
-
Once the stromal layer is established, seed the leukemia cells on top.
-
Allow the co-culture to stabilize for 24 hours.
-
Treat the co-cultures with this compound, the combination drug, or the combination at various concentrations.
-
Incubate for the desired treatment duration (e.g., 48-96 hours).
-
Harvest the leukemia cells (non-adherent) for analysis.
-
Stain the cells with antibodies for flow cytometric analysis to assess:
-
Cell viability (e.g., Annexin V/PI staining)
-
Differentiation (e.g., CD11b, CD14 expression)
-
Proliferation (e.g., Ki-67 staining)
-
-
Analyze the data to determine the effect of the treatment on the leukemia cells in the presence of the supportive stromal layer.
Visualizations
Caption: Mechanism of action of this compound on leukemia stem cells and the stromal microenvironment.
Caption: Hypothesized resistance mechanisms to this compound and corresponding combination strategies.
Caption: A phased experimental workflow for identifying and validating this compound combination therapies.
References
- 1. Niche-based screening identifies small-molecule inhibitors of leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells [frontiersin.org]
- 4. oatext.com [oatext.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. New synergistic combinations of differentiation inducing agents in the treatment of acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiation therapy of myeloid leukemia: four decades of development | Haematologica [haematologica.org]
- 9. Differentiation Therapy of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using combination therapy to override stromal-mediated chemoresistance in mutant FLT3-positive AML: Synergism between FLT3 inhibitors, dasatinib/multi-targeted inhibitors, and JAK inhibitors: Novel combination therapy approaches to overriding stromal-mediated chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. africaresearchconnects.com [africaresearchconnects.com]
Validation & Comparative
A Comparative Analysis of BRD7116 and Lovastatin in Targeting Leukemia Stem Cells
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of BRD7116 and lovastatin, two small molecules identified for their potential to selectively target leukemia stem cells (LSCs). This document synthesizes experimental data on their respective mechanisms of action, efficacy, and selectivity, offering a comprehensive resource for evaluating their therapeutic potential.
Leukemia stem cells are a subpopulation of cancer cells within hematological malignancies that possess self-renewal capabilities and are often resistant to conventional chemotherapies, contributing to disease relapse.[1] The development of therapies that specifically eradicate LSCs while sparing healthy hematopoietic stem and progenitor cells (HSPCs) is a critical goal in leukemia research.[1] A niche-based screening approach, which co-cultures primary leukemia cells with bone marrow stromal cells to mimic the tumor microenvironment, has identified both the novel compound this compound and the FDA-approved drug lovastatin as promising anti-LSC agents.[1][2]
Comparative Efficacy and Selectivity
A key study by Hartwell et al. (2013) provides a direct comparison of the dose-response effects of this compound and lovastatin on LSC-enriched cells (LSCe) and normal HSPCs in a co-culture system with primary bone marrow stromal cells (BMSCs). The data from this study is summarized below.
| Compound | Target Cell Population | EC50 (approx.) | Selectivity for LSCe |
| This compound | LSCe | ~1 µM | High |
| HSPC | > 20 µM | ||
| Lovastatin | LSCe | < 200 nM | High |
| HSPC | No significant effect at concentrations effective against LSCe |
Table 1: Comparative efficacy of this compound and lovastatin on leukemia stem cell-enriched cells (LSCe) and hematopoietic stem and progenitor cells (HSPCs). Data is approximated from dose-response curves presented in Hartwell et al., 2013.[1]
Lovastatin demonstrates high potency, inhibiting LSCe cobblestone area formation with an EC50 of less than 200 nM, while showing minimal toxicity to normal HSPCs at these concentrations.[2] this compound also exhibits selectivity for LSCe, with an approximate EC50 of 1 µM, and has a significantly lesser effect on HSPCs.
Mechanisms of Action: A Tale of Two Strategies
This compound and lovastatin employ distinct mechanisms to target leukemia stem cells, highlighting different therapeutic avenues.
This compound: A Dual-Pronged Attack on the Leukemic Niche
This compound, a bis-aryl sulfone, exhibits both cell-autonomous and cell-non-autonomous anti-leukemia activity.[1]
-
Cell-Non-Autonomous Activity: this compound can act on the stromal cells within the bone marrow niche. Pre-treatment of stromal cells with this compound, followed by washing and co-culture with LSCe, was sufficient to inhibit cobblestone area formation. This suggests that this compound modifies the supportive microenvironment, rendering it less hospitable for LSC survival and proliferation.[1]
-
Cell-Autonomous Activity: Direct treatment of LSCe with this compound induces transcriptional changes consistent with myeloid differentiation.[1] Gene Set Enrichment Analysis (GSEA) revealed that this compound treatment enriches for a gene signature associated with all-trans retinoic acid (ATRA)-induced myeloid differentiation in human AML cells.[2] This indicates that this compound can directly push LSCs towards a more mature, non-self-renewing state.
Caption: Mechanism of action for this compound.
Lovastatin: Targeting the Mevalonate Pathway
Lovastatin, a well-known inhibitor of HMG-CoA reductase (HMGCR), targets the mevalonate pathway, which is crucial for cholesterol biosynthesis and the production of isoprenoid precursors necessary for protein prenylation.[2]
The anti-LSC effect of lovastatin is directly linked to its on-target inhibition of HMGCR. This was confirmed by rescue experiments where the addition of mevalonate, the downstream product of HMGCR, completely reversed the anti-leukemia effects of lovastatin.[1][2] The inhibition of this pathway disrupts critical cellular processes in LSCs that are essential for their survival and proliferation. Further genetic and pharmacologic evidence supports that the sensitivity of LSCs to lovastatin is mediated through the mevalonate pathway.[1]
Caption: Lovastatin's mechanism via HMGCR inhibition.
Experimental Protocols
The identification of this compound and lovastatin was made possible through a novel niche-based screening platform. The core experimental protocols are detailed below.
Leukemia-Stroma Co-culture and Cobblestone Area-Forming Cell (CAFC) Assay
This assay was central to the high-throughput screening and validation of the compounds.
-
Stromal Cell Seeding: Primary bone marrow stromal cells (BMSCs) or the OP9 stromal cell line were seeded in 384-well microplates and cultured to confluence to form a supportive monolayer.
-
LSCe Plating: LSC-enriched cells (LSCe), isolated from a murine model of human AML (driven by the MLL-AF9 oncogene) and labeled with a fluorescent protein (dsRed), were plated onto the stromal cell layer.
-
Compound Treatment: Compounds from a chemical library, including this compound and lovastatin, were added to the co-cultures at various concentrations.
-
Incubation: The co-cultures were incubated for 6 days to allow for the formation of "cobblestone areas," a morphological hallmark of primitive hematopoietic cells burrowing beneath the stromal layer, which is associated with stem cell function.
-
Imaging and Analysis: Automated high-content imaging was used to capture fluorescence images of the co-cultures. A machine-learning algorithm was trained to identify and quantify the cobblestone areas based on morphological features.
-
Dose-Response Analysis: For hit compounds, an 8-point dose-response curve was generated to determine the half-maximal effective concentration (EC50).
References
A Preclinical Head-to-Head: BRD7116 vs. Venetoclax in Cancer Models
In the landscape of preclinical cancer therapeutics, two molecules, BRD7116 and venetoclax, represent distinct and compelling strategies for targeting malignancies. While both have demonstrated significant anti-cancer activity in laboratory models, their mechanisms of action, cellular targets, and preclinical performance profiles diverge significantly. This guide provides a detailed comparison of this compound and venetoclax, supported by available experimental data, to inform researchers and drug development professionals.
Executive Summary
Venetoclax is a well-established, potent, and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of apoptosis. Its mechanism is centered on restoring the natural process of programmed cell death in cancer cells that overexpress BCL-2. In contrast, this compound is a novel small molecule identified through niche-based screening that selectively targets leukemia stem cells (LSCs). Its mode of action is multifaceted, involving both direct effects on leukemia cells, inducing their differentiation, and indirect effects by modulating the bone marrow microenvironment to be less supportive of cancer cell survival. This fundamental difference in their primary targets and mechanisms underpins their distinct preclinical characteristics.
Quantitative Data Comparison
The following table summarizes key quantitative data for this compound and venetoclax from preclinical studies. It is important to note that direct head-to-head studies are limited, and data is compiled from various publications.
| Parameter | This compound | Venetoclax | Source |
| Primary Molecular Target | Undisclosed direct target; modulates stromal support and induces differentiation | B-cell lymphoma 2 (BCL-2) | [1][2][3] |
| Cellular Target | Leukemia Stem Cells (LSCs) | BCL-2-dependent cancer cells | [1][4] |
| EC50 (LSCe co-culture) | 200 nM | Not applicable (different assay) | [1] |
| IC50 (various hematological cancer cell lines) | Limited activity as a single agent (~50% inhibition at 20 µM in some AML cell lines) | Ranges from low nM to µM depending on BCL-2 dependency | [1][5] |
| In Vivo Efficacy | Reduces leukemic burden in preclinical models through LSC targeting | Demonstrates significant tumor growth inhibition and regression in BCL-2-dependent xenograft models | [1][6] |
| Selectivity | Selective for leukemia stem cells over normal hematopoietic stem and progenitor cells | Highly selective for BCL-2 over other BCL-2 family members like BCL-XL and MCL-1 | [1][7] |
Mechanism of Action
The distinct mechanisms of action of this compound and venetoclax are a central point of comparison.
Venetoclax: A Direct Inducer of Apoptosis
Venetoclax functions as a BH3 mimetic. It binds with high affinity to the BH3-binding groove of the anti-apoptotic protein BCL-2.[2][3] This action displaces pro-apoptotic proteins (like BIM, PUMA, and BAD) that are normally sequestered by BCL-2. Once liberated, these pro-apoptotic proteins can activate BAX and BAK, which then oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.[8]
Mechanism of action for venetoclax.
This compound: A Dual-Pronged Attack on Leukemia Stem Cells
This compound's mechanism is more complex and not fully elucidated. It exhibits both cell-autonomous and cell-non-autonomous activities against leukemia stem cells.[1]
-
Cell-Autonomous Effects: Direct treatment of leukemia stem cells with this compound induces transcriptional changes consistent with myeloid differentiation.[1] This suggests that this compound can force these malignant stem cells to mature, thereby losing their self-renewal capacity.
-
Cell-Non-Autonomous Effects: this compound also acts on the bone marrow stromal cells, which form a supportive niche for leukemia stem cells. The compound impairs the ability of the stroma to support the survival and proliferation of leukemia cells, effectively disrupting the protective microenvironment.[1][3]
References
- 1. Niche-based screening identifies small-molecule inhibitors of leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Modeling of Normal and Leukemic Bone Marrow Niches: Cellular Senescence Contribution to Leukemia Induction and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical development of a pan Bcl2 inhibitor for cancer stem cell directed therapy – CIRM [cirm.ca.gov]
- 5. mammalian-cell-microinjection-assay.robinwoods.com [mammalian-cell-microinjection-assay.robinwoods.com]
- 6. mdpi.com [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
Assessing the Synergistic Potential of BRD7116 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the novel small-molecule inhibitor BRD7116 and its potential synergistic effects with conventional chemotherapy in the context of leukemia treatment. Due to the early stage of research on this compound, direct experimental data on its combination with chemotherapeutic agents is not yet available. Therefore, this guide will focus on its established mechanism of action and compare its potential with other therapeutic strategies that target similar pathways and have demonstrated synergy with chemotherapy.
This compound: A Dual-Action Investigational Agent
This compound is a bis-aryl sulfone compound identified through a niche-based screening platform designed to discover agents that selectively target leukemia stem cells (LSCs) within their protective microenvironment.[1] Preclinical studies have revealed a dual mechanism of action that makes it a promising candidate for combination therapies.
Key Mechanisms of Action:
-
Induction of Myeloid Differentiation: this compound has been shown to induce transcriptional changes in leukemia stem-like cells (LSCe) consistent with myeloid differentiation.[1] This is significant because a hallmark of acute myeloid leukemia (AML) is a block in differentiation, leading to the accumulation of immature blasts. By promoting differentiation, this compound could potentially reduce the self-renewing capacity of LSCs.
-
Disruption of the Stromal Microenvironment: The compound exhibits a cell-non-autonomous effect by impairing the ability of bone marrow stromal cells to support leukemia cells.[1] The bone marrow microenvironment is known to protect leukemia cells from the cytotoxic effects of chemotherapy, contributing to drug resistance and relapse.[2][3][4][5] By targeting this protective niche, this compound may sensitize leukemia cells to conventional chemotherapeutic agents.
Experimental Protocols: The Discovery and Characterization of this compound
The foundational research on this compound utilized a leukemia-stroma co-culture screening system. The following summarizes the key experimental methodologies employed.
Leukemia-Stroma Co-culture Screen:
-
Cell Lines and Primary Cells: Murine leukemia stem-like cells (LSCe) and normal hematopoietic stem and progenitor cells (HSPCs) were used. OP9 and primary bone marrow-derived stromal cells (BMSCs) served as the supportive stromal layer.
-
Co-culture Setup: Stromal cells were seeded in 384-well plates to form a confluent monolayer. LSCe or HSPCs were then added to the stromal layer.
-
Compound Treatment: A library of small molecules, including this compound, was added to the co-cultures at various concentrations.
-
Endpoint Measurement: The primary endpoint was the inhibition of "cobblestone area" formation, a morphological characteristic of hematopoietic stem and progenitor cells in co-culture that is associated with stem cell function. High-content imaging and automated image analysis were used for quantification.
-
Selectivity Assessment: The effect of the compounds on LSCe was compared to their effect on normal HSPCs to identify molecules with selective anti-leukemic activity.
Stromal Pre-treatment Assay:
-
Stromal Cell Treatment: OP9 stromal cells were treated with this compound for three days.
-
Compound Washout: After the treatment period, the compound-containing medium was removed, and the stromal layers were washed.
-
Leukemia Cell Plating: LSCe cells were then plated onto the pre-treated stromal layers.
-
Analysis: The viability and proliferation of the LSCe cells were assessed to determine the impact of this compound on the supportive capacity of the stroma.
Visualizing the Strategy: Targeting the Leukemia-Stroma Interaction
The following diagram illustrates the proposed mechanism by which targeting the bone marrow microenvironment can enhance the efficacy of chemotherapy.
Caption: Targeting the leukemia microenvironment to enhance chemotherapy efficacy.
Comparative Analysis with Alternative Strategies
While direct data for this compound in combination with chemotherapy is lacking, its mechanisms of action align with other strategies that have shown promise in preclinical and clinical settings. The table below compares this compound with other agents that either target the leukemia microenvironment or induce differentiation.
| Therapeutic Strategy | Key Agents | Mechanism of Action | Demonstrated Synergy with Chemotherapy |
| Microenvironment Disruption (this compound - Proposed) | This compound | Impairs stromal support for leukemia cells. | Hypothesized: May sensitize leukemia cells to chemotherapy by disrupting the protective niche. |
| CXCR4 Inhibition | Plerixafor (AMD3100), Ulocuplumab | Blocks the interaction between CXCL12 (produced by stromal cells) and CXCR4 on leukemia cells, leading to the mobilization of leukemia cells from the protective bone marrow niche.[4][5][6] | Yes: Has been shown to sensitize leukemia cells to chemotherapy in preclinical models.[2] |
| VLA-4 Inhibition | Natalizumab | Disrupts the adhesion of leukemia cells to stromal cells by blocking the VLA-4/VCAM-1 interaction. | Yes: A neutralizing VLA-4 antibody in combination with cytarabine prevented AML development in a xenograft model.[2] |
| Differentiation Induction (this compound) | This compound | Induces transcriptional changes consistent with myeloid differentiation.[1] | Hypothesized: May reduce the LSC pool, potentially leading to more durable remissions when combined with chemotherapy. |
| Retinoids | All-trans retinoic acid (ATRA) | Induces differentiation of acute promyelocytic leukemia (APL) cells.[7] | Yes: A cornerstone of APL treatment, used in combination with chemotherapy or arsenic trioxide.[7] |
| IDH Inhibitors | Ivosidenib (IDH1 inhibitor), Enasidenib (IDH2 inhibitor) | Block mutant IDH1/2 enzymes, leading to the differentiation of leukemia cells.[8][9] | Yes: Used as monotherapy and in combination with chemotherapy for AML with IDH mutations.[9] |
Experimental Workflow for Assessing Synergy
Should this compound be evaluated in combination with chemotherapy, a standard experimental workflow would be employed to determine synergistic effects.
Caption: Standard workflow for evaluating drug synergy in preclinical models.
Conclusion and Future Directions
This compound represents a novel investigational agent with a dual mechanism of action that is highly relevant to overcoming the challenges of chemotherapy resistance in leukemia. While direct evidence of its synergistic effects with chemotherapy is currently unavailable, its ability to induce differentiation and disrupt the protective tumor microenvironment provides a strong rationale for its evaluation in combination regimens.
Future research should focus on in vitro and in vivo studies combining this compound with standard-of-care chemotherapeutic agents for leukemia, such as cytarabine and daunorubicin. Such studies will be crucial to determine if the theoretical potential of this compound can be translated into a tangible therapeutic benefit for patients. The experimental framework outlined in this guide provides a roadmap for these future investigations. The insights gained will be critical in positioning this compound within the evolving landscape of leukemia therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. Targeting the leukemia microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the leukemia–stroma interaction in acute myeloid leukemia: rationale and latest evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the leukemia-stroma interaction in acute myeloid leukemia: rationale and latest evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of the Leukaemia Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation therapy of leukemia: 3 decades of development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeted Therapy Drugs for Acute Myeloid Leukemia (AML) | American Cancer Society [cancer.org]
Benchmarking BRD7116: A Comparative Guide to Compounds from Niche-Based Leukemia Stem Cell Screens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BRD7116 with other compounds identified through niche-based screening for their activity against leukemia stem cells (LSCs). The data presented herein is compiled from publicly available research to facilitate an objective evaluation of their performance and mechanisms of action.
Introduction to Niche-Based Screening and this compound
Traditional cancer drug discovery has often relied on high-throughput screens against cancer cell lines cultured in isolation. However, this approach often fails to recapitulate the protective tumor microenvironment, or "niche," which plays a crucial role in cancer progression and drug resistance. Niche-based screening, which co-cultures cancer cells with components of their microenvironment (e.g., stromal cells), offers a more physiologically relevant platform for identifying novel therapeutic agents.
This compound is a novel bis-aryl sulfone identified from a niche-based co-culture screen for its ability to inhibit leukemia stem cell-enriched cells (LSCe) while showing significantly less toxicity towards normal hematopoietic stem and progenitor cells (HSPCs).[1] This guide benchmarks this compound against other compounds that emerged from the same or similar screening paradigms, including the FDA-approved drug lovastatin and the anthelmintics parbendazole and methiazole.
Comparative Efficacy and Selectivity
The primary screen that identified this compound assessed the ability of compounds to inhibit cobblestone area formation, a hallmark of hematopoietic stem cell activity, in a co-culture of LSCe with bone marrow stromal cells.[1] The comparative efficacy of this compound and other selected compounds are summarized below.
Table 1: In Vitro Efficacy of Compounds Against Leukemia Stem Cells and Other Cell Types
| Compound | Target Cell Type | Assay | EC50 / % Inhibition | Source |
| This compound | LSCe in co-culture | Cobblestone Area Formation | ~200 nM | [1] |
| Normal HSPCs in co-culture | Cobblestone Area Formation | Limited activity | [1] | |
| AML Cell Lines | Cell Viability | ~50% inhibition at 20 µM | [1] | |
| Lovastatin | LSCe in co-culture | Cobblestone Area Formation | < 200 nM | [1] |
| Normal HSPCs in co-culture | Cobblestone Area Formation | No apparent toxicity up to 20 µM | [1] | |
| Human and Murine AML Cell Lines | Cell Viability | > 2,000 nM | [1] | |
| Parbendazole | AML Cell Lines (THP-1) | Monocytic Differentiation | Effective at low concentrations | [2][3] |
| AML Cell Lines | Apoptosis Induction | Yes | [2][3] | |
| Methiazole | LSCe in co-culture | Cobblestone Area Formation | Identified as a hit in the primary screen | [1] |
Mechanism of Action
The compounds identified in the niche-based screen exhibit distinct mechanisms of action, highlighting the diversity of therapeutic strategies that can be uncovered with this approach.
This compound: A Dual-Acting Agent
This compound demonstrates a unique dual mechanism of action, affecting leukemia cells both directly and indirectly through the stromal niche.
-
Cell-Non-Autonomous Activity: Pre-treatment of stromal cells with this compound, followed by removal of the compound before co-culturing with LSCe, was sufficient to inhibit cobblestone formation. This indicates that this compound modulates the supportive function of the stromal cells, making the niche less hospitable for leukemia stem cells.[1] The precise molecular target within the stroma remains a subject for further investigation.[1]
-
Cell-Autonomous Activity: Direct treatment of LSCe with this compound induced transcriptional changes consistent with myeloid differentiation.[1] This suggests that this compound can also directly act on leukemia cells to promote their maturation and reduce their stem-like properties.
Lovastatin: Targeting Cholesterol Biosynthesis
Lovastatin, a well-known HMG-CoA reductase inhibitor, was found to selectively target LSCs. Its mechanism is on-target, as the anti-leukemic effects could be rescued by the addition of mevalonate, the downstream product of HMG-CoA reductase.[1] Inhibition of this pathway disrupts the synthesis of cholesterol and essential isoprenoids, which are crucial for cell membrane integrity and signaling protein function.[4][5] Recent studies suggest that lovastatin's anti-leukemia effect may be mediated through the induction of the tumor suppressor KLF2, leading to the suppression of the MAPK/ERK signaling pathway.[6]
Parbendazole: Inducing Differentiation and Apoptosis
Parbendazole, a benzimidazole anthelmintic, has been shown to induce differentiation of various AML cell subtypes into monocytes.[2][3] This effect is associated with the upregulation of the KLF4-DPYSL2A signaling axis.[7] In addition to promoting differentiation, parbendazole also induces apoptosis in AML cells.[2][3]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies used in the evaluation of this compound and its comparators.
Niche-Based Co-Culture and Cobblestone Area Forming Cell (CAFC) Assay
This assay was the basis of the primary screen that identified this compound.
-
Cell Culture: Murine bone marrow-derived stromal cells (e.g., OP9) are seeded in 96-well plates and grown to confluence to establish a supportive niche.
-
Co-culture Initiation: LSC-enriched cells (LSCe), derived from a murine model of AML (e.g., MLL-AF9), are then seeded onto the stromal layer. For comparative analysis, normal hematopoietic stem and progenitor cells (HSPCs) are used in parallel experiments.
-
Compound Treatment: Test compounds are added to the co-cultures at various concentrations. For cell-non-autonomous experiments, the stromal layer is pre-treated with the compound for a defined period (e.g., 3 days), after which the compound is washed away before the addition of LSCe.
-
Imaging and Analysis: After a period of incubation (e.g., 6 days), the co-cultures are imaged using automated microscopy. The formation of "cobblestone areas," clusters of hematopoietic cells that appear phase-dark and grow beneath the stromal layer, is quantified using image analysis software such as CellProfiler. The EC50 is determined by plotting the inhibition of cobblestone area formation against the compound concentration.[1]
Cell Viability and EC50 Determination
To assess the cytotoxic or cytostatic effects of the compounds on different cell types, standard viability assays are employed.
-
Cell Seeding: Cells (e.g., AML cell lines, LSCe, or HSPCs) are seeded in 96-well plates. For suspension cells, centrifugation is required to pellet the cells for media changes and reagent addition.
-
Compound Incubation: A serial dilution of the test compound is added to the wells, and the plates are incubated for a specified duration (e.g., 48-72 hours).
-
Viability Assessment: A viability reagent, such as MTT or a resazurin-based reagent (e.g., CellTiter-Glo), is added to each well. These reagents are metabolically converted by viable cells into a colored or luminescent product.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are normalized to a vehicle control (e.g., DMSO) and a positive control for cell death. The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve using software like GraphPad Prism.[8][9][10]
Gene Expression Profiling
To understand the molecular changes induced by the compounds, gene expression analysis is performed.
-
Cell Treatment and RNA Extraction: LSCe are treated with the compound of interest (e.g., 5 µM this compound for 6 hours) or a vehicle control. Total RNA is then extracted from the cells using a commercial kit (e.g., RNeasy kit).[1]
-
RNA Quality Control and Amplification: The quality and quantity of the extracted RNA are assessed. If starting with a small number of cells, RNA amplification may be necessary.
-
Microarray or RNA-seq: The RNA is then processed for microarray analysis or RNA sequencing to determine the expression levels of thousands of genes simultaneously.
-
Data Analysis: The resulting gene expression data is normalized and analyzed to identify differentially expressed genes between the treated and control groups. Gene Set Enrichment Analysis (GSEA) is often used to identify pathways and biological processes that are significantly altered by the compound treatment.[1][11][12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed dual mechanism of action for this compound.
References
- 1. Niche-based screening identifies small-molecule inhibitors of leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Parbendazole as a promising drug for inducing differentiation of acute myeloid leukemia cells with various subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lovastatin alters the isoprenoid biosynthetic pathway in acute myelogenous leukemia cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cholesterol lowering drug lovastatin induces cell death in myeloma plasma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lovastatin inhibits erythroleukemia progression through KLF2-mediated suppression of MAPK/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Gene expression profiling of leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gene Expression Profiling of Leukemia Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Differential Gene Expression in Response to BRD7116 Versus Other Epigenetic Modifiers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential gene expression profiles induced by the novel compound BRD7116 against other well-characterized epigenetic modifiers, namely BET inhibitors and HDAC inhibitors. The information herein is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction
Epigenetic modifiers are a class of drugs that target the enzymes and proteins responsible for regulating the epigenetic landscape of cells. By altering chromatin structure and accessibility, these modifiers can modulate gene expression patterns, making them promising therapeutic agents, particularly in oncology. This compound is a novel small molecule that has shown selective activity against leukemia stem cells (LSCs). Understanding its impact on gene expression compared to established epigenetic modifiers like BET and HDAC inhibitors is crucial for elucidating its mechanism of action and potential clinical applications.
This compound: Induction of Myeloid Differentiation
This compound has been identified as a compound that selectively targets leukemia stem-enriched cells (LSCe). Gene expression profiling of LSCe treated with this compound revealed a significant enrichment for a gene signature associated with myeloid differentiation.[1] This suggests that a primary mechanism of action for this compound is the induction of differentiation in leukemic stem cells, a therapeutic strategy aimed at forcing malignant cells to mature and lose their self-renewal capacity.
Comparison with Other Epigenetic Modifiers
For a comprehensive comparison, we will examine the effects of a representative BET inhibitor, JQ1, and a representative HDAC inhibitor, Romidepsin, on gene expression in the context of myeloid malignancies.
BET Inhibitors: The Case of JQ1
Bromodomain and extraterminal (BET) domain proteins, such as BRD4, are "readers" of histone acetylation and play a critical role in the transcription of key oncogenes like MYC. JQ1 is a well-characterized BET inhibitor that displaces BRD4 from chromatin, leading to the downregulation of its target genes.
In acute myeloid leukemia (AML), JQ1 treatment has been shown to significantly alter gene expression. A study using PRO-seq in primary AML patient cells found that JQ1 treatment for one hour led to a repressive effect on the transcription of genes like KIT, a critical receptor tyrosine kinase in hematopoiesis and leukemogenesis.[2] Analysis of the broader transcriptional response in AML cells revealed that JQ1 treatment impairs transcription elongation, affecting thousands of genes.[2] Genes with increased pausing indices after JQ1 treatment were found to be important for hematopoietic diseases and cell survival and proliferation.[2]
Another study in MLL-rearranged AML identified 92 genes that were significantly upregulated through BRD4 binding and subsequently downregulated by JQ1 treatment, including the gene ADAMDEC1.[3] Well-established BRD4 targets such as BCL2, CDK6, and MYC were also downregulated by JQ1 in MLL-PTD cells.[3]
Table 1: Representative Genes Downregulated by the BET Inhibitor JQ1 in AML
| Gene Symbol | Function | Reference |
| MYC | Transcription factor, key oncogene | [3] |
| BCL2 | Anti-apoptotic protein | [3] |
| CDK6 | Cell cycle regulator | [3] |
| KIT | Receptor tyrosine kinase | [2] |
| ADAMDEC1 | Metalloprotease | [3] |
HDAC Inhibitors: The Case of Romidepsin
Histone deacetylases (HDACs) are "erasers" of histone acetylation. Their inhibition leads to hyperacetylation of histones, generally resulting in a more open chromatin structure and altered gene expression. Romidepsin is an HDAC inhibitor used in the treatment of certain lymphomas.
In myeloid leukemia cells, Romidepsin has been shown to induce widespread changes in gene expression. One study in an MDS/AML cell line identified 442 differentially expressed genes after 24 hours of treatment, with the vast majority being upregulated.[4] Pathway analysis of these genes revealed an enrichment for those involved in oxidoreductase activity.[4]
Another study in chemoresistant AML cells showed that Romidepsin treatment could reverse the altered gene expression profile. It increased the expression of many genes that were suppressed in the resistant cells and decreased the expression of a number of genes that were activated in these cells.[5]
Table 2: Gene Pathways and Processes Affected by the HDAC Inhibitor Romidepsin in Myeloid Leukemia
| Pathway/Process | Effect | Reference |
| Oxidoreductase Activity | Significantly enriched among differentially expressed genes | [4] |
| Cell Cycle | Altered expression of cell cycle-related genes | [4] |
| Apoptosis | Induction of apoptosis-related genes | |
| Reversal of Chemoresistance Signature | Upregulation of suppressed genes and downregulation of activated genes in resistant cells | [5] |
Summary of Differential Gene Expression
| Feature | This compound | BET Inhibitors (e.g., JQ1) | HDAC Inhibitors (e.g., Romidepsin) |
| Primary Effect | Induces myeloid differentiation gene signature | Downregulation of key oncogenes and cell cycle regulators | Broad changes in gene expression, often reversing aberrant silencing |
| Key Downregulated Genes | Not specified in available data | MYC, BCL2, CDK6, KIT | Genes activated in chemoresistant cells |
| Key Upregulated Genes | Genes associated with myeloid differentiation | Not the primary reported effect | Genes suppressed in chemoresistant cells, oxidoreductase-related genes |
| Context | Mouse leukemia stem-enriched cells | Human and mouse AML cells | Human MDS/AML cell lines |
Experimental Protocols
This compound Gene Expression Profiling
-
Cell Line: Mouse leukemia stem-enriched cells (LSCe).
-
Treatment: 5 µM this compound or DMSO (vehicle control) for 6 hours in suspension.
-
Gene Expression Analysis: Total RNA was extracted, labeled, and hybridized to MouseRef-8 v2.0 Expression BeadChips. Data analysis was performed using Gene Set Enrichment Analysis (GSEA).[1]
JQ1 Gene Expression Profiling (PRO-seq)
-
Cells: Primary AML patient cells.
-
Treatment: 250 nM JQ1 or DMSO for 1 hour.
-
Gene Expression Analysis: Precision nuclear run-on sequencing (PRO-seq) was performed to map active RNA polymerases across the genome.[2]
Romidepsin Gene Expression Profiling (Microarray)
-
Cell Line: SKM-1 (MDS/AML cell line).
-
Treatment: 1.5 nM Romidepsin or DMSO for 24 hours.
-
Gene Expression Analysis: Gene expression profiling was performed using Affymetrix HG U133 plus 2.0 arrays.[4]
Visualizations
Experimental Workflow for Differential Gene Expression Analysis
Caption: A generalized workflow for analyzing differential gene expression in response to epigenetic modifiers.
Signaling Pathway for Myeloid Differentiation
Caption: A simplified signaling pathway for myeloid differentiation, a process promoted by this compound.
Logical Relationship of Epigenetic Modifiers
Caption: The interplay between different classes of epigenetic modifiers and their inhibitors on chromatin state.
References
- 1. Niche-based screening identifies small-molecule inhibitors of leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. haematologica.org [haematologica.org]
- 4. The histone deacetylase inhibitor Romidepsin induces as a cascade of differential gene expression and altered histone H3K9 marks in myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of myeloid and lymphoid cell development by O-glycans on Notch [frontiersin.org]
Safety Operating Guide
Proper Disposal of BRD7116: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While the Safety Data Sheet (SDS) for BRD7116 classifies it as a non-hazardous substance or mixture, it is imperative to follow established laboratory waste disposal procedures to ensure compliance with local regulations and institutional policies.[1] This guide provides essential information and a step-by-step approach to the safe disposal of this compound.
Key Safety and Handling Information
According to the available Safety Data Sheet, this compound does not meet the criteria for a hazardous substance.[1] However, standard laboratory precautions should always be observed during handling and disposal.
Accidental Release Measures: In the event of a spill, the area should be cleaned with an inert absorbent material, and the waste should be placed in a suitable, sealed container for disposal.[1]
Personal Protective Equipment (PPE): It is recommended to use personal protective equipment, including chemical-resistant gloves and safety goggles, when handling this compound.[1]
General Disposal Procedures for Non-Hazardous Laboratory Chemicals
The disposal of non-hazardous chemical waste is governed by institutional and local regulations. While some non-hazardous chemicals may be eligible for disposal in the regular trash or via the sanitary sewer, this must be confirmed with your institution's Environmental Health and Safety (EHS) office.
Solid Waste: For non-hazardous solid chemicals, disposal in the regular trash may be permissible.[2][3] However, it is crucial that the waste is securely packaged and transferred to the designated disposal area by laboratory personnel.[3]
Liquid Waste: Aqueous solutions of non-hazardous substances may sometimes be disposed of down the sanitary sewer, provided they fall within a narrow range of acceptable waste types for the local wastewater treatment facility.[4] However, solutions containing flammable or otherwise hazardous materials are typically not permitted for sewer disposal.[4]
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the recommended decision-making process for the proper disposal of this compound.
Detailed Experimental Protocols
As this compound is a chemical compound for research use, there are no "key experiments" for its disposal in the traditional sense. The primary "protocol" is the adherence to the safety and disposal guidelines outlined above and mandated by your institution.
Protocol for Preparing this compound Waste for Disposal:
-
Segregation: Ensure that this compound waste is not mixed with hazardous waste streams unless explicitly instructed to do so by your EHS office.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and compatible container.
-
Collect liquid waste containing this compound in a container that is resistant to corrosion and can be securely closed.[4]
-
-
Labeling: Label the waste container clearly as "this compound waste" and indicate its physical state (solid or liquid).
-
Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials.
-
Consultation: Contact your institution's EHS office to determine the final disposal pathway. They will provide specific instructions based on local regulations and facility capabilities.
By following these procedures and consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling BRD7116
Essential Safety and Handling Guide for BRD7116
For Researchers, Scientists, and Drug Development Professionals: Immediate Safety and Logistical Information for Handling this compound
This document provides crucial safety protocols and logistical plans for the handling and disposal of the compound this compound. While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety procedures is essential to ensure a safe working environment.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound, based on the provided safety data sheet.
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Chemical Resistant Gloves | Appropriate for standard laboratory use. | To prevent skin contact. |
| Eye Protection | Safety Goggles | Use of appropriate safety goggles is recommended. | To protect eyes from potential splashes. |
| Body Protection | Protective Clothing | Wear suitable protective clothing to prevent skin exposure. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Respirator | To be used if risk assessment indicates it is necessary. | To avoid inhalation of dust, vapors, mist, or gas. |
Engineering Controls and Work Practices
To minimize potential exposure, the following engineering controls and work practices are recommended:
| Control/Practice | Recommendation | Purpose |
| Ventilation | Use in a laboratory fume hood where possible. | To ensure adequate ventilation and minimize inhalation risk. |
| General Hygiene | Wash hands thoroughly after handling. | To prevent accidental ingestion or skin contact. |
Procedural Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Operational and Disposal Plans
Handling and Storage
-
Handling : Use personal protective equipment as outlined above. No special handling requirements are noted, but it is recommended to refer to your employer's COSHH risk assessment.[1]
-
Storage : Store at -20°C and protect from light.[1] The container should be kept tightly sealed and properly labeled.[1]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Personal Precautions : Use personal protective equipment.[1] Ensure adequate ventilation and avoid contact with skin.[1] Avoid breathing dust, vapors, mist, or gas.[1]
-
Environmental Protection : Prevent leakage or spills from entering drains.[1]
-
Cleaning/Collecting : Clean the spill with an inert absorbent material and dispose of it in a suitable container.[1]
Disposal
Dispose of this compound and any contaminated materials in a suitable, labeled container according to institutional and local regulations.
First-Aid Measures
-
Skin Contact : Wash off with plenty of water and remove contaminated clothing.[1]
-
Eye Contact : Flush eyes with running water for at least 15 minutes.[1] A consultation with a physician may be necessary.[1]
-
Inhalation : Move the individual to fresh air.[1] If necessary, consult a physician.[1]
-
Ingestion : Wash out the mouth with water and consult a physician if necessary.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
